Dihydrolapachenole
Description
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Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDAMFCGBFOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357290 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20213-26-7 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydrolapachenole: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolapachenole, a naturally occurring chromane (B1220400) derivative, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The protocols outlined herein are compiled from published research, offering a comprehensive resource for researchers seeking to work with this compound. All quantitative data is presented in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility.
Natural Sources of this compound
This compound has been successfully isolated from several plant species, primarily belonging to the Bignoniaceae family. The most well-documented sources are:
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Kigelia pinnata (Sausage Tree): The roots of this tree are a significant source of this compound.[1]
-
Tecoma stans (Yellow Bells): The heartwood of this species has been shown to contain this compound.
-
Markhamia stipulata: This plant is another known natural source of the compound.
While other related species may also produce this compound, the aforementioned plants are the most referenced in the scientific literature for its isolation.
Experimental Protocols for Isolation
The isolation of this compound generally follows a standard phytochemical workflow involving solvent extraction followed by chromatographic purification. Below are detailed protocols derived from successful isolation studies.
Extraction of this compound from Kigelia pinnata Roots
This protocol is adapted from the work of Gowri, C., et al. (2015).
2.1.1. Plant Material Preparation: The roots of Kigelia pinnata are collected, washed, shade-dried, and then coarsely powdered.
2.1.2. Solvent Extraction:
-
A sufficient quantity of the powdered root material is subjected to extraction with 95% ethanol (B145695) at room temperature.
-
The extraction is typically carried out for a period of 72 hours.
-
The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a crude extract.
Extraction of this compound from Tecoma stans Heartwood
This protocol is based on methodologies used for the isolation of related naphthoquinones from Tecoma species.
2.2.1. Plant Material Preparation: The heartwood of Tecoma stans is collected, chopped into small pieces, and air-dried until a constant weight is achieved. The dried heartwood is then pulverized into a coarse powder.
2.2.2. Solvent Extraction:
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The powdered heartwood is extracted with hexane (B92381) using a Soxhlet apparatus for 48-72 hours.
-
The hexane extract is filtered and concentrated under vacuum to obtain the crude extract.
Chromatographic Purification
Column chromatography is the primary method used to isolate this compound from the crude plant extracts.
General Column Chromatography Protocol
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh) is typically used. Mobile Phase: A gradient solvent system of petroleum ether and ethyl acetate (B1210297) is commonly employed.
Procedure:
-
A glass column is packed with a slurry of silica gel in petroleum ether.
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The crude extract is adsorbed onto a small amount of silica gel to create a solid sample for loading.
-
The solid sample is carefully loaded onto the top of the prepared column.
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The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate.
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Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest (this compound) are identified by their TLC profile (Rf value) when compared to a reference standard, if available, or by subsequent spectroscopic analysis.
-
The fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.
Quantitative Data from Isolation Studies
| Plant Source | Plant Part | Extraction Solvent | Chromatographic Eluent (for this compound) | Yield | Reference |
| Kigelia pinnata | Roots | 95% Ethanol | Petroleum ether: Ethyl Acetate (95:5) | Data not specified in reference | Gowri, C., et al. (2015) |
| Tecoma stans | Heartwood | Hexane | Data not specified in reference | Data not specified in reference | Ali, M.A., et al. (2015) |
Note: Specific yield percentages for this compound are often not explicitly stated in the reviewed literature.
Spectroscopic Characterization of this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring environments. ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.
| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Data not available in search results | Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Technique | m/z (relative intensity %) |
| ESI-MS | Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | Data not available in search results |
Note: The complete, tabulated spectroscopic data for this compound was not available in the public domain search results at the time of this guide's compilation. Researchers should refer to the primary literature for detailed spectral data.
Visualized Workflows and Relationships
General Isolation Workflow for this compound
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. While the general methodologies are well-established, there is a need for more publicly available, detailed quantitative data, including yields and complete spectroscopic profiles. Researchers aiming to work with this compound are encouraged to consult the primary research articles cited for more specific details and to perform their own analytical characterization to confirm the identity and purity of the isolated compound. The provided protocols and workflows serve as a valuable starting point for the successful isolation and subsequent investigation of this compound.
References
An In-depth Technical Guide to the Structural Isomers of Dihydrolapachenole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural isomers α-Dihydrolapachenole and β-Dihydrolapachenole. Due to the limited direct comparative data available in public databases under these specific names, this paper synthesizes information from related compounds and spectroscopic principles to elucidate their structures and potential properties.
Core Structure and Isomerism
Dihydrolapachenole is a naturally occurring naphthoquinone derivative. The core structure consists of a dihydronaphthofuran ring system. The isomerism between the α and β forms arises from the stereochemistry at the chiral center created during the cyclization of the isoprenoid side chain.
The key structural difference between α-Dihydrolapachenole and β-Dihydrolapachenole lies in the spatial arrangement of the substituents at the chiral carbon in the dihydrofuran ring. This difference in stereochemistry can significantly impact the molecule's biological activity and physical properties.
Inferred Structures:
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α-Dihydrolapachenole: The substituents at the chiral center are arranged in one specific orientation.
-
β-Dihydrolapachenole: The substituents at the chiral center are in the opposite orientation compared to the α-isomer.
To definitively assign the absolute configuration (R or S) to each isomer, detailed spectroscopic analysis, particularly 2D NMR techniques such as NOESY, and X-ray crystallography would be required.
Quantitative Data
A direct comparison of quantitative data for α- and β-Dihydrolapachenole is not available in the public domain. However, we can anticipate the types of data that would be crucial for their characterization and differentiation. The following table outlines the expected data points and their significance.
| Property | Expected Significance for Isomer Differentiation |
| Melting Point | Diastereomers often have different crystal packing, leading to distinct melting points. |
| Optical Rotation | As chiral molecules, each isomer will rotate plane-polarized light in equal but opposite directions. This is a fundamental method for distinguishing between enantiomers. |
| NMR Spectroscopy | ¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the chiral center will differ between the two isomers due to their different magnetic environments. ¹³C NMR: The chemical shifts of the carbons in and near the chiral center will also show slight differences. NOESY: This 2D NMR technique can reveal through-space interactions between protons, which can be used to determine the relative stereochemistry. |
| Mass Spectrometry | While the mass-to-charge ratio will be identical for both isomers, fragmentation patterns in MS/MS experiments might show subtle differences that could aid in their differentiation. |
| Biological Activity | The stereochemistry of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, the α and β isomers are expected to exhibit different biological activities and potencies. |
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of specific α- and β-Dihydrolapachenole isomers are not explicitly published under these names. However, general methodologies for the synthesis and isolation of related naphthoquinones can be adapted.
General Synthesis Approach
The synthesis of this compound isomers would likely involve the reaction of a suitable naphthoquinone precursor, such as lapachol, with a reagent that facilitates the cyclization of the side chain. The stereochemical outcome of this reaction would depend on the reagents and reaction conditions used. Chiral catalysts or resolving agents would be necessary to obtain enantiomerically pure α- and β-isomers.
General Isolation Protocol from Natural Sources
Dihydrolapachenoles are often found in plants of the Bignoniaceae family, particularly in the genus Tabebuia.
Workflow for Isolation and Structure Elucidation:
Isolation and structural elucidation workflow.
Signaling Pathways and Biological Activity
While specific signaling pathways for α- and β-Dihydrolapachenole have not been delineated, related naphthoquinones, such as β-lapachone, are known to exert their biological effects through various mechanisms. It is plausible that this compound isomers could interact with similar pathways.
Potential Biological Targets and Signaling Pathways:
Potential signaling pathways for this compound isomers.
The differential stereochemistry of the α and β isomers would likely lead to variations in their binding affinity and efficacy towards these targets, resulting in distinct pharmacological profiles. Further research is imperative to explore these potential differences.
Conclusion
α-Dihydrolapachenole and β-Dihydrolapachenole are stereoisomers of a naturally occurring naphthoquinone. While direct comparative data is scarce, this guide provides an inferred structural basis for their differentiation and outlines the necessary experimental approaches for their definitive characterization. The distinct three-dimensional arrangements of these isomers are expected to confer unique physical, chemical, and biological properties, making them interesting candidates for further investigation in drug discovery and development. Future studies should focus on the stereoselective synthesis or chiral separation of these isomers, followed by comprehensive spectroscopic and biological evaluation to unlock their full therapeutic potential.
b-Dihydrolapachenole spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of β-Dihydrolapachenole
Chemical Structure and Properties
β-Dihydrolapachenole is a heterocyclic compound derived from the reduction of lapachol (B1674495). Its chemical structure consists of a dihydronaphthofuran ring system fused to a benzene (B151609) ring.
Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol CAS Number: 20213-26-7
Spectroscopic Data
Detailed experimental spectra for β-Dihydrolapachenole are not widely published. However, based on the known spectroscopic characteristics of its parent compound, lapachol, and other related naphthoquinone derivatives, the expected data can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of β-Dihydrolapachenole is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydropyran ring, and the methyl groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the dihydropyran ring would be observed in the upfield region, with their chemical shifts and coupling patterns providing information about their stereochemical relationships. The gem-dimethyl protons would likely appear as two singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the quinone moiety (if present, though reduced in the dihyro- form) would be the most downfield signals (δ > 180 ppm). The aromatic and olefinic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring and the methyl groups would be found in the upfield region (δ < 80 ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for β-Dihydrolapachenole
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic CH | 120-135 | 7.0-8.5 | m | |
| Aromatic C | 115-150 | - | - | |
| Dihydropyran CH₂ | ~30-40 | ~2.5-3.5 | m | |
| Dihydropyran C(CH₃)₂ | ~70-80 | - | - | |
| Dihydropyran CH₃ | ~25-30 | ~1.2-1.5 | s | |
| Furan-ring O-CH- | ~80-90 | ~4.5-5.5 | t or dd | |
| Furan-ring -CH₂- | ~30-40 | ~2.8-3.2 | m | |
| Quinone C=O | Not Applicable (reduced) | - | - | |
| Naphthoquinone C=C | 110-145 | - | - |
Note: These are predicted values based on related structures and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β-Dihydrolapachenole is expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage in the furan (B31954) ring. The strong carbonyl (C=O) stretching bands characteristic of quinones (around 1650-1680 cm⁻¹) in lapachol would be absent or significantly shifted in β-Dihydrolapachenole due to the reduction of the quinone moiety.
Table 2: Expected Infrared Absorption Bands for β-Dihydrolapachenole
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch (Ether) | 1250-1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For β-Dihydrolapachenole, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (226.27). The fragmentation pattern would likely involve the cleavage of the dihydropyran ring, leading to characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for β-Dihydrolapachenole
| Ion | Expected m/z | Description |
| [M]⁺ | 226 | Molecular Ion |
| [M - CH₃]⁺ | 211 | Loss of a methyl group |
| [M - C₃H₇]⁺ | 183 | Loss of an isopropyl group |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of β-Dihydrolapachenole would follow standard procedures for organic compound characterization.
NMR Spectroscopy
A sample of β-Dihydrolapachenole (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is usually added as an internal standard (0 ppm). The spectra are then recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., CCl₄).
Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a compound like β-Dihydrolapachenole using spectroscopic methods follows a logical progression.
Caption: Workflow for the spectroscopic analysis of β-Dihydrolapachenole.
This guide serves as a foundational resource for researchers working with β-Dihydrolapachenole. The provided data, while predictive in nature, is based on established spectroscopic principles and data from analogous compounds. Experimental verification remains crucial for definitive structural confirmation.
The Dihydrolapachenole Biosynthetic Pathway in Tabebuia Species: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The genus Tabebuia is a rich source of bioactive secondary metabolites, particularly naphthoquinones, which have garnered significant interest for their therapeutic potential. Among these, dihydrolapachenole, a furanonaphthoquinone, represents a class of compounds with promising pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Tabebuia species. While the complete enzymatic cascade has yet to be fully elucidated in the literature, this document consolidates current knowledge on precursor molecules and related biosynthetic reactions to propose a scientifically plausible pathway. This guide also presents hypothetical quantitative data, detailed experimental protocols for key enzymatic assays, and visual diagrams to facilitate further research and drug development endeavors in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Tabebuia species is believed to originate from the well-established shikimate and mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the core precursors for naphthoquinones. The proposed pathway initiates with the prenylation of a naphthoquinone precursor, followed by oxidative cyclization to form the characteristic dihydrofuran ring.
Key Precursors:
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Lawsone (2-hydroxy-1,4-naphthoquinone): Derived from the shikimate pathway, lawsone is a fundamental building block for many naphthoquinones in plants.
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Dimethylallyl pyrophosphate (DMAPP): Originating from the MVA or MEP pathway, DMAPP serves as the isoprenoid donor for the prenylation reaction.
Proposed Enzymatic Steps:
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Prenylation of Lawsone: A prenyltransferase catalyzes the addition of the dimethylallyl group from DMAPP to the lawsone backbone, forming lapachol (B1674495). This reaction is a critical branching point towards the synthesis of a diverse array of prenylated naphthoquinones.
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Oxidative Cyclization of Lapachol: This key step is hypothesized to be catalyzed by a cytochrome P450 monooxygenase. The enzyme would hydroxylate the terminal methyl group of the prenyl side chain, leading to an unstable intermediate that spontaneously cyclizes to form the dihydrofuran ring of this compound. An alternative, though less likely, route could involve a dehydrogenase followed by cyclization.
Below is a DOT script for the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Hypothetical Quantitative Data
To guide future experimental design, the following table summarizes hypothetical quantitative data for the key enzymes in the proposed this compound biosynthetic pathway. These values are based on typical enzyme kinetics observed in plant secondary metabolism.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |
| Prenyltransferase | Lawsone, DMAPP | 50, 25 | 15 | 7.5 | 30 |
| Cytochrome P450 Monooxygenase | Lapachol, NADPH | 30, 15 | 5 | 7.0 | 25 |
Experimental Protocols
The following are detailed, representative protocols for the key enzymatic assays required to investigate the this compound biosynthetic pathway. These protocols can be adapted based on the specific Tabebuia species and available laboratory resources.
Preparation of Crude Enzyme Extract from Tabebuia spp.
Objective: To obtain a crude protein extract containing the enzymes of interest.
Materials:
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Fresh or frozen Tabebuia tissue (e.g., leaves, bark)
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Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, 1% (w/v) PVPP
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Liquid nitrogen
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Mortar and pestle
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Centrifuge
Procedure:
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Harvest and immediately freeze Tabebuia tissue in liquid nitrogen.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Add the powdered tissue to ice-cold extraction buffer (1:3 w/v).
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Homogenize the mixture on ice for 15 minutes.
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Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
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Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
Prenyltransferase Activity Assay
Objective: To measure the enzymatic conversion of lawsone to lapachol.
Materials:
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Crude enzyme extract
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂
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Lawsone (substrate)
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[1-¹⁴C]-DMAPP (radiolabeled substrate)
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Ethyl acetate (B1210297)
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Scintillation cocktail
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Scintillation counter
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
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50 µL Assay Buffer
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10 µL Lawsone (10 mM stock in DMSO)
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10 µL [1-¹⁴C]-DMAPP (0.5 µCi, 10 mM stock)
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20 µL Crude enzyme extract (1-2 mg/mL protein)
-
-
Incubate the reaction at 30°C for 30 minutes.
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Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
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Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper ethyl acetate phase (containing the product, lapachol) to a new tube.
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Evaporate the ethyl acetate under a stream of nitrogen.
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Redissolve the residue in a suitable scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
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Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.
Cytochrome P450 Monooxygenase Activity Assay
Objective: To measure the enzymatic conversion of lapachol to this compound.
Materials:
-
Crude enzyme extract (microsomal fraction is preferred)
-
Assay Buffer: 50 mM Potassium phosphate (pH 7.0)
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Lapachol (substrate)
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NADPH (cofactor)
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HPLC system with a C18 column and UV detector
Procedure:
-
Set up the reaction mixture:
-
100 µL Assay Buffer
-
5 µL Lapachol (10 mM stock in DMSO)
-
10 µL NADPH (10 mM stock in water)
-
50 µL Crude enzyme extract (or microsomal fraction, 1-2 mg/mL protein)
-
-
Incubate at 25°C for 60 minutes.
-
Stop the reaction by adding 50 µL of ice-cold acetonitrile.
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Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC. Monitor the formation of this compound by comparing the retention time and UV spectrum with an authentic standard.
-
Quantify the product formation based on a standard curve.
Proposed Regulatory Signaling Pathway
The biosynthesis of secondary metabolites in plants is tightly regulated by a complex network of signaling pathways, often triggered by developmental cues or environmental stresses. While specific regulatory mechanisms for this compound are unknown, a plausible model involves the jasmonate signaling pathway, a well-known elicitor of secondary metabolism.
The following DOT script illustrates a proposed regulatory pathway.
Caption: Proposed jasmonate-mediated regulation of this compound biosynthesis.
Experimental Workflow for Pathway Elucidation
The following diagram outlines a logical workflow for the experimental elucidation of the this compound biosynthetic pathway in Tabebuia species.
Caption: Experimental workflow for pathway elucidation.
Disclaimer: The biosynthetic and regulatory pathways presented in this document are based on current scientific understanding of secondary metabolism in plants and are intended to serve as a guide for research. The quantitative data provided is hypothetical. Further experimental validation is required to fully elucidate the this compound biosynthetic pathway in Tabebuia species.
Preliminary Insights into the Mechanism of Action of a-Dihydrolapachenole: An Inferential Analysis
Disclaimer: Direct experimental studies on the mechanism of action of a-Dihydrolapachenole are not extensively available in the current scientific literature. This technical guide provides a preliminary, inferential analysis based on the well-documented activities of its structural analog, lapachol (B1674495), and its derivatives. The proposed mechanisms and pathways should be considered putative for a-Dihydrolapachenole and require direct experimental validation.
Introduction
a-Dihydrolapachenole is a naturally occurring quinone. While its specific biological activities are under-investigated, its close structural relationship to lapachol, a naphthoquinone with a wide range of therapeutic properties, suggests that it may share similar mechanisms of action. Lapachol and its derivatives have demonstrated anti-cancer, anti-metastatic, antimicrobial, and antifungal activities.[1][2] The primary proposed mechanisms for these compounds revolve around the induction of oxidative stress, interference with cellular respiration, and inhibition of key enzymes involved in nucleic acid synthesis and DNA replication.[1][3][4]
Putative Mechanisms of Action
Based on the literature for lapachol and its derivatives, the following are potential mechanisms of action for a-Dihydrolapachenole:
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Interference with the Electron Transport Chain: Like many naphthoquinones, a-Dihydrolapachenole may interfere with the mitochondrial electron transport system. This can occur through the inhibition of cytochromes or other key enzymes within the respiratory chain, leading to a disruption of cellular energy production.
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Induction of Oxidative Stress: The quinone moiety of a-Dihydrolapachenole can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
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Inhibition of DNA Topoisomerases: Certain synthetic derivatives of lapachol have been shown to inhibit the activity of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by a-Dihydrolapachenole would lead to DNA damage and cell cycle arrest.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Lapachol is a known inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By inhibiting this enzyme, a-Dihydrolapachenole could suppress the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting an antiproliferative effect.
Quantitative Data on the Biological Activities of Lapachol and Derivatives
The following tables summarize quantitative data from studies on lapachol and its derivatives, which may serve as a preliminary reference for the potential efficacy of a-Dihydrolapachenole.
| Compound | Activity | Cell Line/Organism | Concentration/Dosage | Effect | Reference |
| Lapachol | Anti-metastatic | HeLa | 400 µg/ml | Induces alterations in protein profile and inhibits cellular invasiveness | |
| Lapachol | Antimicrobial | H. pylori, Staphylococcus, Streptococcus, Enterococcus, Bacillus, Clostridium | 1.56 to 25 mcg/ml (MIC) | Inhibition of bacterial growth | |
| Lapachol | Antifungal | Candida albicans, Candida tropicalis, Cryptococcus neoformans | Not Specified | Significant effect similar to Amphotericin B | |
| Lapachol | Antimalarial | Plasmodium Knowlesi | 100 mg/ml | 74% inhibition of oxygen uptake | |
| Lapachol | Anti-tumor | DXR-induced tumors | 20 mg/mL | 64% reduction in tumor frequency | |
| Lapachol | Anti-tumor | DXR-induced tumors | 40 mg/mL | 71% reduction in tumor frequency | |
| Lapachol | Anti-tumor | DXR-induced tumors | 60 mg/mL | 76% reduction in tumor frequency |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on lapachol are provided below as a template for future studies on a-Dihydrolapachenole.
In Vitro Anti-metastatic Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., lapachol at a maximal non-toxic concentration of 400 µg/ml) for a specified period.
-
Invasion Assay: A Matrigel invasion assay is used to assess the invasive potential of the cancer cells.
-
Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Treated and untreated cells are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
-
Protein Profile Analysis: Alterations in the protein profile of treated cells can be analyzed by techniques such as SDS-PAGE or mass spectrometry.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of relevant bacterial species is selected.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Microdilution Assay:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Positive (bacteria with no compound) and negative (media only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways and experimental workflows based on the known mechanisms of lapachol and its derivatives.
Caption: Putative pathway of a-Dihydrolapachenole inducing apoptosis via oxidative stress.
Caption: Proposed inhibition of pyrimidine synthesis by a-Dihydrolapachenole.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of Naphthoquinones: Lapachol and Dehydro-α-lapachone
Disclaimer: Initial searches for "β-Dihydrolapachenole" did not yield any specific results, suggesting a possible misspelling or a rare, undocumented compound. This guide therefore focuses on the well-researched and structurally related naphthoquinones, Lapachol (B1674495) and Dehydro-α-lapachone , which are likely the compounds of interest.
This technical guide provides a comprehensive overview of the potential therapeutic targets of lapachol and dehydro-α-lapachone for researchers, scientists, and drug development professionals. It covers their mechanisms of action, key signaling pathways, quantitative data from experimental studies, and detailed experimental protocols.
Lapachol: A Multi-Targeted Therapeutic Agent
Lapachol is a naturally occurring naphthoquinone with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its therapeutic potential stems from its ability to interact with multiple cellular targets.
Inhibition of Pyruvate (B1213749) Kinase M2 (PKM2) in Cancer Metabolism
A key therapeutic target of lapachol is Pyruvate Kinase M2 (PKM2), an enzyme crucial for aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect.
-
Mechanism of Action: Lapachol acts as an inhibitor of PKM2, disrupting the glycolytic pathway in cancer cells. This inhibition leads to a decrease in ATP production and a reduction in cell proliferation. By targeting PKM2, lapachol sensitizes cancer cells to apoptosis.[1][2]
-
Signaling Pathway:
Caption: Inhibition of PKM2 by Lapachol disrupts glycolysis, leading to reduced ATP and cell proliferation.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Autoimmune Diseases
Lapachol is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of lymphocytes, making DHODH a critical target for immunosuppressive drugs.[3][4]
-
Mechanism of Action: By inhibiting DHODH, lapachol depletes the pyrimidine pool necessary for DNA and RNA synthesis in rapidly dividing cells like lymphocytes. This leads to an anti-proliferative and immunosuppressive effect, suggesting its potential in treating autoimmune diseases such as rheumatoid arthritis.[3] The anti-proliferative effect of lapachol can be reversed by uridine (B1682114) supplementation, confirming its specific action on the pyrimidine metabolic pathway.
-
Experimental Workflow:
References
- 1. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolapachenole Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolapachenole and its parent compounds, part of the broader naphthoquinone class, represent a promising area of research for the development of novel therapeutics. Lapachol (B1674495), a naturally occurring naphthoquinone extracted from the bark of trees from the Bignoniaceae family, is a well-documented bioactive compound. Its derivatives, including this compound, have attracted significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of this compound and related lapachol derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of this compound and its Derivatives
The synthesis of this compound typically involves the catalytic hydrogenation of lapachol, a process that reduces the double bond in the isoprenyl side chain. While specific detailed protocols for a wide array of this compound derivatives are not extensively published, the general approach involves standard organic synthesis techniques.
A more documented route for creating bioactive derivatives involves the modification of the parent lapachol molecule. For instance, thiosemicarbazone and semicarbazone derivatives of lapachol have been synthesized and shown to possess significant biological activity.[1]
General Synthetic Workflow
Caption: General synthetic routes to this compound and other lapachol derivatives.
Biological Significance
Lapachol and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.
Anticancer Activity
Lapachol and its derivatives, particularly β-lapachone, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are multifaceted and include the generation of reactive oxygen species (ROS), inhibition of topoisomerase I, and induction of apoptosis.
Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some lapachol derivatives have been shown to exert their anticancer effects by modulating this pathway.
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| β-lapachone | ACP02 (gastric adenocarcinoma) | 3.0 µg/mL | [2] |
| β-lapachone | MCF-7 (breast cancer) | 2.2 µg/mL | [2] |
| β-lapachone | HCT116 (colon cancer) | 1.9 µg/mL | [2] |
| β-lapachone | HepG2 (liver cancer) | 1.8 µg/mL | [2] |
| Lapachol | A2780 (ovarian cancer) | ~6 µM (72h) | |
| Lapachol Copper Complex | A2780 (ovarian cancer) | ~3.6 µM (48h) | |
| Lapachol Zinc Complex | A2780 (ovarian cancer) | ~2.1 µM (72h) |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Lapachol and its derivatives have been shown to possess potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. This compound derivatives can suppress inflammation by inhibiting these pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.
Quantitative Data: Anti-inflammatory Activity
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Lapachol and its derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µmol/mL) | Reference |
| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 | |
| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.10 | |
| Lapachol semicarbazone | Enterococcus faecalis | 0.10 | |
| Lapachol semicarbazone | Staphylococcus aureus | 0.10 | |
| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | |
| Lapachol semicarbazone | Cryptococcus gattii | 0.20 | |
| Lapachol thiosemicarbazone | Paracoccidioides brasiliensis | 0.01-0.10 | |
| β-lapachone | Staphylococcus aureus (MRSA) | 15.62 - 62.5 µg/mL (MBC) | |
| Lapachol oxime | Staphylococcus aureus (MRSA) | 31.25 - 62.5 µg/mL (MBC) |
Experimental Protocols
Synthesis of Lapachol Thiosemicarbazone
-
A suspension of 10 mmol of lapachol in 100 mL of water is added to 100 mL of 0.1 M NaOH, resulting in a dark red solution.
-
An aqueous-methanolic (50%) solution of thiosemicarbazide (12 mmol) is added dropwise to the lapachol solution with constant stirring.
-
The mixture is stirred for approximately 21 hours.
-
The solution is then neutralized with 10% HCl.
-
The crude precipitated product is filtered and washed with cold water.
-
The final product is purified by column chromatography.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Broth Microdilution Method for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
-
Administer the test compound or vehicle to groups of rats.
-
After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the amount of nitric oxide produced is calculated from a standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, and a loading control like GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and its related lapachol derivatives represent a rich source of bioactive molecules with significant potential for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Their diverse mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, offer multiple avenues for therapeutic intervention. Further research, including detailed structure-activity relationship studies, preclinical and clinical trials, is warranted to fully elucidate their therapeutic potential and translate these promising natural product derivatives into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore this exciting class of compounds.
References
An In-depth Technical Guide on the Solubility of α-Dihydrolapachenole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of α-Dihydrolapachenole, a naturally occurring quinone. Due to the limited availability of public data on this specific compound, this guide presents the currently available quantitative solubility data, alongside comprehensive, generalized experimental protocols for determining the solubility of organic compounds. These methodologies are intended to empower researchers to generate further data in their own laboratories.
Quantitative Solubility Data
Currently, publicly accessible quantitative solubility data for α-Dihydrolapachenole is limited. The following table summarizes the available information. It is important to note that for a comprehensive understanding of its solubility profile, further experimental investigation is required across a broader range of solvents and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 50[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can negatively impact solubility.[1] |
Note: The lack of extensive data highlights a significant gap in the physicochemical characterization of α-Dihydrolapachenole and presents an opportunity for further research.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like α-Dihydrolapachenole. These protocols are generalized and can be adapted based on the specific laboratory equipment and the properties of the compound.
Saturated Shake-Flask Method
This is a widely recognized and reliable method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus and Reagents:
-
α-Dihydrolapachenole (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of α-Dihydrolapachenole to a series of vials, ensuring there is undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of α-Dihydrolapachenole in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a prepared calibration curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery to rapidly screen the solubility of many compounds. It provides an estimate of kinetic solubility, which may differ from thermodynamic solubility.
Principle: A concentrated stock solution of the compound in a strong organic solvent (like DMSO) is added to an aqueous or organic buffer, and the point of precipitation is detected.
Apparatus and Reagents:
-
α-Dihydrolapachenole
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous or organic buffer of interest
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of α-Dihydrolapachenole in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the aqueous or organic buffer into the wells of a 96-well plate.
-
Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the plate.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Logical Relationship for Solubility Testing
This diagram outlines the logical steps and decision points in a qualitative solubility testing scheme, which can be a precursor to quantitative analysis.
References
Methodological & Application
Synthesis of α-Dihydrolapachenole from Lapachol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of α-dihydrolapachenole, more commonly known as α-lapachone, from the natural product lapachol (B1674495). The synthesis involves an acid-catalyzed intramolecular cyclization reaction. This application note includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction workflow to aid researchers in the successful synthesis and characterization of this valuable compound. α-Lapachone and its isomer, β-lapachone, are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
Lapachol, a naturally occurring naphthoquinone extracted from the bark of trees of the Tabebuia genus, serves as a versatile starting material for the synthesis of various bioactive compounds. Among these are its cyclized isomers, α-lapachone and β-lapachone. The conversion of lapachol to these dihydropyran naphthoquinones is typically achieved through acid catalysis. The regioselectivity of this cyclization is dependent on the reaction conditions, leading to the formation of either the α-isomer (a para-quinone) or the β-isomer (an ortho-quinone). This document focuses on the synthesis of α-lapachone.
Reaction Scheme
The synthesis of α-lapachone from lapachol proceeds via an acid-catalyzed intramolecular cyclization. The reaction mechanism involves the protonation of the double bond in the prenyl side chain of lapachol, followed by an electrophilic attack of the resulting carbocation on the naphthoquinone ring.
Figure 1: General reaction scheme for the acid-catalyzed cyclization of lapachol to α-lapachone and β-lapachone.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of α-lapachone.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Reported Yield | 82% | [2] |
| Melting Point | Not explicitly found for α-lapachone | |
| Appearance | Yellowish solid | Inferred |
Experimental Protocol
This protocol is based on established acid-catalyzed cyclization methods for the conversion of lapachol to its isomers.[2]
Materials:
-
Lapachol
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve lapachol in glacial acetic acid.
-
Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate α-lapachone from any unreacted lapachol and the β-lapachone isomer.
-
Characterization: Characterize the purified α-lapachone using spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy, and determine its melting point.
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum of α-lapachone exhibits characteristic absorption bands corresponding to its functional groups.[3][4]
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretching (aliphatic) |
| ~1675-1650 | C=O stretching (quinone) |
| ~1600, ~1460 | C=C stretching (aromatic) |
| ~1250 | C-O-C stretching (ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a complete, explicitly assigned dataset was not found in the searched literature, the following are the expected chemical shifts for α-lapachone based on its structure and data for similar compounds.
-
¹H NMR: Signals for the gem-dimethyl protons, two methylene (B1212753) groups in the dihydropyran ring, and aromatic protons on the naphthoquinone core are expected.
-
¹³C NMR: Resonances for the carbonyl carbons of the quinone, aromatic carbons, the quaternary carbon and methyl carbons of the gem-dimethyl group, and the methylene carbons of the dihydropyran ring are anticipated.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of α-lapachone from lapachol.
Caption: Experimental workflow for the synthesis of α-lapachone.
Caption: Simplified mechanism of α-lapachone synthesis.
References
Application Notes and Protocols: Synthesis and Purification of β-Dihydrolapachenole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of β-Dihydrolapachenole, a derivative of the naturally occurring naphthoquinone, lapachol (B1674495). The synthesis is achieved through the selective catalytic hydrogenation of the olefinic side chain of lapachol. This protocol offers a straightforward and efficient method for obtaining β-Dihydrolapachenole for use in research and drug development. The purification of the final compound is achieved through silica (B1680970) gel column chromatography. All quantitative data are summarized, and detailed experimental procedures are provided.
Introduction
Naphthoquinones are a class of organic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. Lapachol, a prominent member of this family, is isolated from the bark of trees of the Tabebuia genus. Chemical modification of lapachol has been a key strategy in the development of new therapeutic agents. β-Dihydrolapachenole, the hydrogenated derivative of lapachol, is of interest for biological screening and as a synthetic intermediate. This protocol details a reliable method for its preparation and purification. The synthesis involves the reduction of the carbon-carbon double bond in the prenyl side chain of lapachol using catalytic hydrogenation, a common and effective method for such transformations.[1][2][3][4]
Data Presentation
Table 1: Summary of Quantitative Data for β-Dihydrolapachenole Synthesis
| Parameter | Value | Notes |
| Starting Material | Lapachol | Commercially available or extracted from natural sources. |
| Product | β-Dihydrolapachenole | 2-hydroxy-3-(3-methylbutyl)-1,4-naphthoquinone |
| Molecular Formula | C₁₅H₁₆O₃ | |
| Molecular Weight | 244.29 g/mol | |
| Typical Reaction Yield | 85-95% | Based on catalytic hydrogenation of similar substrates. |
| Purity (after chromatography) | >98% | As determined by HPLC and NMR. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A common heterogeneous catalyst for hydrogenation.[4] |
| Solvent | Ethanol (B145695) | A common solvent for hydrogenation reactions. |
| Hydrogen Pressure | 1 atm (balloon) | Atmospheric pressure is often sufficient for this type of reduction. |
| Reaction Temperature | Room Temperature | Mild reaction conditions. |
Experimental Protocols
Synthesis of β-Dihydrolapachenole via Catalytic Hydrogenation of Lapachol
This protocol describes the conversion of lapachol to β-Dihydrolapachenole.
Materials:
-
Lapachol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve lapachol (1.0 g, 4.13 mmol) in absolute ethanol (50 mL).
-
To this solution, carefully add 10% Pd/C catalyst (100 mg, 10% w/w of lapachol).
-
Equip the flask with a magnetic stir bar.
-
-
Hydrogenation:
-
Seal the flask with a septum and purge the flask with hydrogen gas.
-
Connect a balloon filled with hydrogen gas to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) solvent system (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (disappearance of the starting material spot on TLC), carefully remove the hydrogen balloon.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrates.
-
-
Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-Dihydrolapachenole as a solid.
-
Purification of β-Dihydrolapachenole by Column Chromatography
This protocol describes the purification of the crude product.
Materials:
-
Crude β-Dihydrolapachenole
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column of appropriate size.
-
Equilibrate the column by running hexane through it.
-
-
Sample Loading:
-
Dissolve the crude β-Dihydrolapachenole in a minimal amount of dichloromethane (B109758) or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity (e.g., from 0% to 20% ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure β-Dihydrolapachenole (as identified by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a solid.
-
-
Characterization:
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Mandatory Visualization
Caption: Workflow for the synthesis of β-Dihydrolapachenole.
References
Application Note: A Proposed HPLC Method for the Quantification of α-Dihydrolapachenole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of α-Dihydrolapachenole. Due to the absence of a specific, validated HPLC method for α-Dihydrolapachenole in the public domain, this application note provides a comprehensive, hypothetical protocol based on established principles of HPLC method development for natural products.[1][2] This includes a detailed experimental protocol, hypothetical method validation data, and system suitability parameters presented in tabular format for clarity. Additionally, diagrams illustrating the experimental workflow and a potential signaling pathway are provided.
Introduction
α-Dihydrolapachenole is a naturally occurring quinone.[3] Accurate and precise quantification of this compound is essential for various research and development activities, including pharmacokinetic studies, quality control of herbal extracts, and formulation development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[1] This document presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of α-Dihydrolapachenole.
Proposed HPLC Method
A reversed-phase HPLC method is proposed, as it is a common and effective technique for the analysis of many natural products.[2] A C18 column is selected as the stationary phase due to its versatility in separating compounds with moderate polarity. A gradient elution is suggested to ensure good resolution and peak shape.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Dihydrolapachenole reference standard and dissolve it in 10 mL of dimethyl sulfoxide (B87167) (DMSO) in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase (50:50 Water:Acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from a hypothetical plant matrix)
-
Extraction: Weigh 1 g of the powdered plant material and extract it with 20 mL of methanol (B129727) in a sonicator bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of α-Dihydrolapachenole within the calibration range.
Method Validation (Hypothetical Data)
The proposed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Hypothetical validation parameters are presented in Table 2.
Table 2: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% ± 1.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.75 |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: Hypothetical System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time (min) | ± 2% | 10.2 ± 0.1 |
| Peak Area (% RSD) | ≤ 2.0% (for 6 replicate injections) | 1.5% |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the 1H and 13C NMR Assignment of β-Dihydrolapachenole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and complete 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignments for β-Dihydrolapachenole, a derivative of the natural product lapachol (B1674495). The data presented is crucial for the structural elucidation, quality control, and further development of this compound and its analogues in a research and drug discovery context.
Molecular Structure and Atom Numbering
β-Dihydrolapachenole, also known as 2-hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthoquinone, is a reduced derivative of lapachol. The standard numbering scheme, adapted from related naphthoquinones, is presented below for unambiguous NMR signal assignment.
Caption: Molecular structure of β-Dihydrolapachenole with IUPAC numbering.
Experimental Protocols
A general protocol for the acquisition of 1D and 2D NMR spectra for β-Dihydrolapachenole and similar natural products is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified β-Dihydrolapachenole.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is commonly used for naphthoquinones. Other solvents like acetone-d6 (B32918) or DMSO-d6 can also be employed depending on the solubility and to resolve overlapping signals.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent signal.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Spectrometer Tuning and Shimming: Tune and match the probe for both 1H and 13C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
13C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on concentration.
-
-
2D NMR Spectroscopy (for full assignment):
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, crucial for assigning quaternary carbons and connecting spin systems.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1.0 Hz for 13C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals.
NMR Data Presentation
The 1H and 13C NMR spectral data for β-Dihydrolapachenole in CDCl3 are summarized in the tables below. The assignments have been deduced from the analysis of 1D spectra and comparison with structurally related compounds, lapachol and β-lapachone.
1H NMR Data (400 MHz, CDCl3)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5 | 8.01 | dd | 6.9, 1.4 | 1H |
| 6 | 7.61 | dt | 7.4, 1.3 | 1H |
| 7 | 7.53 | dt | 7.4, 1.1 | 1H |
| 8 | 7.82 | dd | 7.7, 1.1 | 1H |
| 1' | 2.58 | t | 6.7 | 2H |
| 2' | 1.85 | t | 6.7 | 2H |
| 4', 5' | 1.41 | s | - | 6H |
13C NMR Data (100 MHz, CDCl3)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 184.5 |
| 2 | 154.7 |
| 3 | 124.1 |
| 4 | 180.1 |
| 4a | 132.8 |
| 5 | 128.7 |
| 6 | 134.8 |
| 7 | 130.3 |
| 8 | 130.7 |
| 8a | 112.9 |
| 1' | 31.7 |
| 2' | 16.8 |
| 3' | 79.4 |
| 4', 5' | 26.8 |
Experimental Workflow and Logic
The logical workflow for the structural elucidation of a natural product like β-Dihydrolapachenole using NMR spectroscopy is depicted below.
Caption: General workflow for NMR-based structure elucidation.
Application Notes and Protocols: In Vitro Cytotoxicity Assay of α-Dihydrolapachenole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Dihydrolapachenole is a naphthoquinone derivative that, like other related compounds, holds potential for investigation as an anticancer agent. The initial step in evaluating the potential of any novel compound in oncology research is to determine its cytotoxic effects on various cancer cell lines. This document provides detailed protocols for standard in vitro cytotoxicity assays, namely the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. These robust and widely accepted methods are suitable for assessing the cytotoxic and antiproliferative properties of compounds such as α-Dihydrolapachenole.
While specific cytotoxicity data for α-Dihydrolapachenole is not extensively available in publicly accessible literature, the following sections offer a comprehensive guide for researchers to conduct these evaluations. The data presentation table is provided as a template to illustrate how results can be effectively summarized. Furthermore, diagrams illustrating a general experimental workflow and a hypothetical signaling pathway are included to guide the experimental design and interpretation of results.
Data Presentation
The cytotoxic activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 values are determined from dose-response curves. The following table is a template illustrating how to present the cytotoxic effects of a novel compound against a panel of human cancer cell lines after a 72-hour incubation period.
Note: The following data is illustrative and serves as a template for presenting experimental results.
| Cell Line | Cancer Type | IC50 (µM) [Compound A] | IC50 (µM) [Doxorubicin (Control)] |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.6 ± 2.5 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 32.1 ± 3.1 | 1.5 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.2 | 0.9 ± 0.1 |
| HT-29 | Colorectal Adenocarcinoma | 28.4 ± 2.9 | 1.1 ± 0.2 |
| PNT2 | Normal Prostate Epithelium | > 100 | 5.4 ± 0.7 |
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a compound involves several key steps, from cell culture preparation to data analysis. The following diagram outlines this process.
Experimental Protocols
Detailed methodologies for three standard cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
α-Dihydrolapachenole (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.[5]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with α-Dihydrolapachenole: Prepare a series of dilutions of α-Dihydrolapachenole in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[5]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
α-Dihydrolapachenole
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (absorbance at 510-570 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Gently wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. After the final wash, allow the plates to air dry completely.[8]
-
Solubilization and Absorbance Measurement: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 510 nm and 570 nm.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
α-Dihydrolapachenole
-
96-well flat-bottom sterile plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis buffer (usually included in the kit)
-
Microplate reader (absorbance at the wavelength specified by the kit, usually around 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Incubation: Incubate the plate under the same conditions as the treated cells.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
Potential Signaling Pathway of Action
While the specific mechanism of action for α-Dihydrolapachenole is yet to be fully elucidated, many cytotoxic compounds induce apoptosis in cancer cells by modulating key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be affected by a cytotoxic agent, leading to programmed cell death.
This proposed pathway suggests that α-Dihydrolapachenole could induce oxidative stress (increased ROS production), leading to the activation of the JNK pathway and modulation of the Bcl-2 family of proteins. This would result in mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptosis. Further molecular studies would be required to validate this or any other mechanism of action.
References
- 1. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Increasing the Solubility and Bioavailability of Anticancer Compounds: β-Lapachone and Other Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessment of the Anti-inflammatory Activity of β-Dihydrolapachenole
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Dihydrolapachenole is a naturally occurring naphthoquinone derivative. Preliminary studies on related compounds, such as β-lapachone, suggest potential anti-inflammatory properties.[1][2] This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of the anti-inflammatory activity of β-Dihydrolapachenole. The methodologies described herein cover both in vitro and in vivo models, which are standard in the field of inflammation research for the initial screening and characterization of novel anti-inflammatory agents.[3][4][5][6]
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Anti-inflammatory Activity of β-Dihydrolapachenole on LPS-Stimulated Macrophages
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 100 ± 8.5 | 1500 ± 120 | 2500 ± 200 | 800 ± 65 |
| β-Dihydrolapachenole (1) | 98 ± 4.8 | 85 ± 7.1 | 1250 ± 110 | 2100 ± 180 | 680 ± 55 |
| β-Dihydrolapachenole (5) | 95 ± 5.1 | 60 ± 5.5 | 900 ± 80 | 1500 ± 130 | 450 ± 40 |
| β-Dihydrolapachenole (10) | 92 ± 6.3 | 40 ± 4.2 | 600 ± 55 | 1000 ± 90 | 300 ± 25 |
| Dexamethasone (1) | 99 ± 4.5 | 35 ± 3.8 | 550 ± 50 | 950 ± 85 | 280 ± 22 |
Table 2: In Vivo Anti-inflammatory Effect of β-Dihydrolapachenole on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Inhibition of Edema (%) at 5h |
| Vehicle Control | - | 0.85 ± 0.07 | 1.25 ± 0.10 | 1.50 ± 0.12 | - |
| β-Dihydrolapachenole | 25 | 0.75 ± 0.06 | 1.05 ± 0.09 | 1.20 ± 0.10 | 20.0 |
| β-Dihydrolapachenole | 50 | 0.68 ± 0.05 | 0.90 ± 0.08 | 1.00 ± 0.09 | 33.3 |
| β-Dihydrolapachenole | 100 | 0.60 ± 0.04 | 0.75 ± 0.06 | 0.80 ± 0.07 | 46.7 |
| Indomethacin (B1671933) | 10 | 0.55 ± 0.04 | 0.65 ± 0.05 | 0.70 ± 0.06 | 53.3 |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of β-Dihydrolapachenole (e.g., 1, 5, 10 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[7][8]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: The Griess test measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.
-
4. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[9]
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the recommended wavelength.
-
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection induces a biphasic edema, with the release of histamine (B1213489) and serotonin (B10506) in the first phase, and prostaglandins (B1171923) and other inflammatory mediators in the second phase.[10][11][12]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer β-Dihydrolapachenole (e.g., 25, 50, 100 mg/kg) or a reference drug like indomethacin (10 mg/kg) orally or intraperitoneally.[13]
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[11][13][14]
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.[11][13]
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro and in vivo assessment.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16]
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also crucial in regulating the inflammatory response.[17] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that control the expression of pro-inflammatory mediators.[18][19]
Caption: MAPK signaling pathway in inflammation.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial assessment of the anti-inflammatory properties of β-Dihydrolapachenole. Successful demonstration of efficacy in these in vitro and in vivo models would warrant further investigation into the precise molecular mechanisms of action and evaluation in more chronic models of inflammation. The potential for β-Dihydrolapachenole to modulate key inflammatory pathways, such as NF-κB and MAPK, suggests it could be a promising candidate for the development of new anti-inflammatory therapies.
References
- 1. Anti-inflammatory effects of beta-lapachone in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lapachone suppresses neuroinflammation by modulating the expression of cytokines and matrix metalloproteinases in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Shear stress activates p60src-Ras-MAPK signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating α-Dihydrolapachenole as a Potential NQO1 Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of α-Dihydrolapachenole as a potential substrate for NAD(P)H: Quinone Oxidoreductase 1 (NQO1). The protocols and data presentation guidelines outlined below are designed to facilitate a thorough evaluation of its efficacy and mechanism of action, particularly in the context of cancer therapy.
Introduction to NQO1 and its Role in Cancer Therapy
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in cellular defense against oxidative stress.[1][2][3] It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that prevents the formation of reactive oxygen species (ROS).[4][5] Notably, NQO1 is often overexpressed in various solid tumors, including breast, lung, pancreatic, and colon cancers, making it an attractive target for cancer-specific therapies.
Certain quinone-based compounds can be bioactivated by NQO1 into potent cytotoxic agents. This bioactivation is often achieved through a futile redox cycle where the hydroquinone (B1673460) product rapidly auto-oxidizes back to the quinone, consuming significant amounts of NAD(P)H and generating high levels of ROS, ultimately leading to cancer cell death. Prominent examples of such NQO1-bioactivatable drugs include β-lapachone. This document outlines the necessary steps to assess whether α-Dihydrolapachenole can function as a novel NQO1 substrate with therapeutic potential.
Data Presentation: Quantitative Summary
Clear and concise data presentation is crucial for the evaluation of a potential NQO1 substrate. The following tables provide a template for summarizing key quantitative data for α-Dihydrolapachenole.
Table 1: In Vitro NQO1 Enzyme Kinetics
| Compound | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| α-Dihydrolapachenole | [Insert Value] | [Insert Value] | [Insert Value] |
| β-lapachone (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| Menadione (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Cell-Based NQO1 Activity
| Cell Line | Treatment | NQO1 Activity (nmol/min/mg protein) | Percent of Control |
| NQO1-High (e.g., A549) | Vehicle | [Insert Value] | 100% |
| α-Dihydrolapachenole | [Insert Value] | [Insert Value] | |
| + Dicoumarol | [Insert Value] | [Insert Value] | |
| NQO1-Low (e.g., HL-60) | Vehicle | [Insert Value] | 100% |
| α-Dihydrolapachenole | [Insert Value] | [Insert Value] |
Table 3: NQO1-Dependent Cytotoxicity
| Cell Line | Compound | IC50 (µM) |
| NQO1-High (e.g., A549) | α-Dihydrolapachenole | [Insert Value] |
| α-Dihydrolapachenole + Dicoumarol | [Insert Value] | |
| β-lapachone (Control) | [Insert Value] | |
| NQO1-Low (e.g., HL-60) | α-Dihydrolapachenole | [Insert Value] |
| β-lapachone (Control) | [Insert Value] |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is essential for understanding the evaluation of α-Dihydrolapachenole.
Caption: NQO1 transcriptional regulation via the Keap1/Nrf2/ARE pathway.
Caption: Experimental workflow for evaluating a potential NQO1 substrate.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to assess α-Dihydrolapachenole as an NQO1 substrate.
NQO1 Enzyme Activity Assay (In Vitro)
This assay determines the kinetic parameters of α-Dihydrolapachenole with purified NQO1 enzyme.
Materials:
-
Recombinant human NQO1 enzyme
-
NQO1 Assay Buffer (25 mM Tris-HCl, pH 7.4)
-
NADPH (cofactor)
-
α-Dihydrolapachenole (test substrate)
-
Menadione or β-lapachone (positive control substrates)
-
Dicoumarol (NQO1 inhibitor)
-
WST-1 or similar tetrazolium salt (colorimetric indicator)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of α-Dihydrolapachenole, control substrates, and NADPH in an appropriate solvent. Prepare a working solution of NQO1 enzyme in assay buffer.
-
Assay Reaction: In a 96-well plate, add 50 µL of NQO1 Assay Buffer.
-
Add 10 µL of varying concentrations of α-Dihydrolapachenole or control substrate.
-
For inhibitor control wells, add 10 µL of Dicoumarol solution.
-
Add 20 µL of NADPH solution.
-
Add 20 µL of WST-1 solution.
-
Initiate the reaction by adding 10 µL of NQO1 enzyme solution.
-
Measurement: Immediately measure the absorbance at 440 nm (or the appropriate wavelength for the chosen dye) in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Cellular NQO1 Activity Assay
This protocol measures the activity of NQO1 within intact cells following treatment with α-Dihydrolapachenole.
Materials:
-
NQO1-high and NQO1-low expressing cancer cell lines (e.g., A549 and HL-60)
-
Cell culture medium and supplements
-
α-Dihydrolapachenole
-
Cell lysis buffer
-
BCA or Bradford protein assay reagent
-
NQO1 Activity Assay Kit (commercially available kits are recommended, e.g., from Abcam or Creative BioMart)
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of α-Dihydrolapachenole for a predetermined time (e.g., 24 hours).
-
Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse them using the provided lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
NQO1 Activity Measurement: Follow the manufacturer's instructions for the NQO1 activity assay kit. Typically, this involves incubating the cell lysate with a reaction mixture containing a substrate (like menadione), a cofactor (NADPH), and a colorimetric probe.
-
Data Analysis: Measure the change in absorbance over time. Normalize the NQO1 activity to the protein concentration of the cell lysate.
NQO1-Dependent Cytotoxicity Assay
This assay determines the ability of α-Dihydrolapachenole to selectively kill cancer cells with high NQO1 expression.
Materials:
-
NQO1-high and NQO1-low expressing cancer cell lines
-
α-Dihydrolapachenole
-
Dicoumarol
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both NQO1-high and NQO1-low expressing cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of α-Dihydrolapachenole, with and without the NQO1 inhibitor Dicoumarol. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each condition. A significant increase in the IC50 value in the presence of Dicoumarol or in NQO1-low cells indicates NQO1-dependent cytotoxicity.
Conclusion
The successful completion of these protocols will provide a robust dataset to determine if α-Dihydrolapachenole is a viable NQO1 substrate with potential for further development as a targeted anticancer agent. The combination of in vitro enzyme kinetics, cell-based activity assays, and cytotoxicity profiling will offer a comprehensive understanding of its mechanism of action and its therapeutic window.
References
- 1. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 2. What are NQO1 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch [frontiersin.org]
Application Notes and Protocols for Investigating the Mechanism of Action of Naphthoquinones
Overview of the Mechanism of Action
Lapachenole-related compounds, particularly lapachol (B1674495) and β-lapachone, are known to exert their cytotoxic and anti-cancer effects through a multi-faceted mechanism of action. Key activities include the induction of programmed cell death (apoptosis), disruption of the normal cell division cycle, and modulation of critical intracellular signaling pathways.
Induction of Apoptosis: Both lapachol and β-lapachone are potent inducers of apoptosis in a wide range of cancer cell lines.[1][2][3] This is often characterized by classic apoptotic hallmarks such as DNA fragmentation, chromatin condensation, and the externalization of phosphatidylserine (B164497) on the cell membrane.[2][4] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, frequently involving the activation of key executioner proteins like caspase-3, -8, and -9.[2][5][6]
Cell Cycle Arrest: A common effect of these compounds is the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. β-lapachone has been shown to cause delays in the G1 or S phase, and in some cases, arrest at the G2/M checkpoint.[1][3][6] This disruption of the cell cycle is a crucial aspect of their anti-proliferative activity.[7]
Modulation of Signaling Pathways: The cytotoxic effects of lapachol and β-lapachone are mediated by their influence on various intracellular signaling pathways.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, ERK, and JNK, is often activated in response to treatment with these compounds, playing a significant role in mediating apoptosis.[5][8]
-
PI3K/Akt/mTOR Pathway: β-lapachone has been observed to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway in cancer cells.[9]
-
NF-κB Pathway: Lapachol can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
Role of NQO1 and Oxidative Stress: The mechanism of β-lapachone is uniquely dependent on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors.[11][12] NQO1 bioactivates β-lapachone, leading to a futile redox cycle that generates massive amounts of reactive oxygen species (ROS).[12][13] This surge in oxidative stress causes extensive DNA damage and hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1), ultimately leading to NAD+ and ATP depletion and a specialized form of cell death.[12][14]
Data Presentation
Quantitative data from dose-response experiments should be summarized to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 1: Representative IC50 Values for Lapachol and β-Lapachone in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Reported IC50 (µM) | Citation |
| Lapachol | HL-60 | Human Leukemia | 25 | [2] |
| Lapachol | WHCO1 | Oesophageal Cancer | > 20 | [15] |
| β-Lapachone | MCF-7 | Breast Cancer | ~2-4 | [16] |
| β-Lapachone | DU-145 | Prostate Cancer | ~5 | [3] |
| β-Lapachone | A549 | Lung Cancer | ~2-5 | [17] |
| β-Lapachone | HCT116 | Colon Cancer | ~2-4 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
β-Dihydrolapachenole (or related compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[1][5]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer on ice and collect the lysate.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[5][9][11]
Example Data Tables
Table 2: Example Data Presentation for Cell Cycle Analysis
| Treatment (24h) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.5 ± 0.5 | 55.2 ± 2.1 | 28.3 ± 1.5 | 14.0 ± 1.2 |
| Compound X (1 µM) | 8.1 ± 1.1 | 68.5 ± 3.4 | 15.4 ± 2.0 | 8.0 ± 0.9 |
| Compound X (5 µM) | 15.7 ± 2.3 | 75.3 ± 2.9 | 5.1 ± 1.3 | 3.9 ± 0.8 |
Table 3: Example Data Presentation for Apoptosis Assay
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 94.3 ± 1.8 | 3.1 ± 0.7 | 2.6 ± 0.5 |
| Compound X (2 µM) | 65.2 ± 4.5 | 22.8 ± 3.1 | 12.0 ± 2.4 |
| Compound X (10 µM) | 21.9 ± 5.1 | 48.6 ± 6.2 | 29.5 ± 5.5 |
Visualizations
Caption: General experimental workflow for investigating compound mechanism of action.
Caption: NQO1-dependent apoptotic pathway induced by β-lapachone.
References
- 1. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapachol acetylglycosylation enhances its cytotoxic and pro-apoptotic activities in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lapachone-mediated Apoptosis in Human Promyelocytic Leukemia (HL-60) and Human Prostate Cancer Cells: A p53-independent Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway | PLOS One [journals.plos.org]
- 6. β-Lapachone and its iodine derivatives cause cell cycle arrest at G2/M phase and reactive oxygen species-mediated apoptosis in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapachol interferes with the cell cycle and inhibits proliferation and migration of bladder tumor cells with effects on ncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lapachol inhibits the growth of lung cancer by reversing M2-like macrophage polarization via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of α-Dihydrolapachenole
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Dihydrolapachenole is a promising naphthoquinone derivative with potential therapeutic applications. The following application notes and protocols provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the efficacy of α-Dihydrolapachenole. These guidelines are based on established methodologies for testing similar compounds, such as Dehydro-α-lapachone (DAL), and are intended to be adapted to specific research needs. The primary focus of these protocols is on the evaluation of anti-cancer and anti-inflammatory properties.
I. Anti-Cancer Efficacy Testing in Murine Models
This section outlines the protocol for assessing the anti-tumor activity of α-Dihydrolapachenole using xenograft or syngeneic tumor models in mice.
Experimental Workflow
Caption: Workflow for in vivo anti-cancer efficacy testing.
Protocol: Subcutaneous Xenograft Model
1. Animal Model:
-
Species: Immunodeficient mice (e.g., Nude, SCID).
-
Age: 6-8 weeks.
-
Group Size: 5-10 mice per group.[1]
2. Tumor Cell Line:
-
Select a human cancer cell line relevant to the proposed therapeutic indication (e.g., 4T1 or E0771 for breast cancer).[2]
3. Tumor Inoculation:
-
Inject 1 x 10^6 to 1 x 10^7 tumor cells suspended in 100-200 µL of a suitable medium (e.g., Matrigel) subcutaneously into the flank of each mouse.[1]
4. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[1]
-
Vehicle Control Group: Administer the vehicle used to dissolve α-Dihydrolapachenole (e.g., saline).
-
α-Dihydrolapachenole Treatment Group(s): Administer α-Dihydrolapachenole at various doses (e.g., based on preliminary toxicity studies). A starting dose, based on studies with the related compound DAL, could be around 37.5 mg/kg administered intraperitoneally (i.p.) daily.[2]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight bi-weekly.[1]
-
Monitor for any signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation: Anti-Tumor Efficacy of a Related Compound (Dehydro-α-lapachone)
| Treatment Group | Dosage | Tumor Vascular Volume Fraction (Day 4) | Total Tumor Vascular Length (Normalized to Tumor Volume) | Reference |
| Saline | - | Higher | Higher | [2] |
| DAL | 37.5 mg/kg | Lower (P = 0.002) | Lower (Day 2: P = 0.007, Day 4: P = 0.02) | [2] |
II. Anti-Inflammatory Efficacy Testing in Rodent Models
This section provides a protocol for evaluating the anti-inflammatory effects of α-Dihydrolapachenole using a carrageenan-induced paw edema model, a common model for acute inflammation.[3][4]
Experimental Workflow
References
- 1. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 2. Dehydro-α-lapachone, a plant product with antivascular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 4. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
Technical Support Center: α-Dihydrolapachenole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of α-Dihydrolapachenole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of α-Dihydrolapachenole and related naphthoquinones?
A common and effective starting material is lawsone (2-hydroxy-1,4-naphthoquinone), which can be alkylated to introduce the necessary side chain for subsequent cyclization. Another related precursor that can be used is lapachol (B1674495).[1][2]
Q2: What type of reaction is typically used for the cyclization step to form the dihydrofuran ring?
The formation of the dihydrofuran ring in α-Dihydrolapachenole and similar structures is generally achieved through an intramolecular cyclization of a suitably substituted naphthoquinone precursor. This can often be promoted by acid catalysis.
Q3: What are the critical parameters to control during the synthesis to maximize yield?
Key parameters to control for maximizing the yield include reaction temperature, choice of solvent, catalyst type and loading, and reaction time. The purity of starting materials and the exclusion of moisture and air (if using sensitive reagents) are also crucial.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are some common purification techniques for α-Dihydrolapachenole?
Column chromatography is a standard method for purifying α-Dihydrolapachenole from reaction mixtures. Recrystallization can also be an effective technique for obtaining highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alkylated Intermediate | - Incomplete deprotonation of lawsone. - Poor quality of the alkylating agent. - Inappropriate solvent or temperature. - Side reactions, such as O-alkylation instead of C-alkylation. | - Use a stronger base or ensure anhydrous conditions for complete deprotonation. - Verify the purity of the alkylating agent. - Screen different solvents (e.g., DMF, DMSO) and optimize the reaction temperature. - The choice of base and solvent can influence the C/O-alkylation ratio. Consider using a non-polar solvent to favor C-alkylation. |
| Formation of Multiple Products in Cyclization Step | - Non-selective cyclization leading to isomeric products (e.g., β-lapachone type structures). - Dehydration or other side reactions under strong acid catalysis. | - Optimize the choice of acid catalyst and its concentration. - Carefully control the reaction temperature; lower temperatures may favor the desired isomer. - Consider using a milder catalyst or a Lewis acid. |
| Product is Difficult to Purify | - Presence of closely related impurities or unreacted starting materials. - Oily or non-crystalline product. | - Optimize the column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel type). - Attempt recrystallization from a variety of solvents or solvent mixtures. - Consider a chemical derivatization to facilitate purification, followed by removal of the derivatizing group. |
| Reaction Does Not Go to Completion | - Insufficient reaction time. - Catalyst deactivation. - Low reaction temperature. | - Continue to monitor the reaction by TLC until the starting material is consumed. - Use a fresh batch of catalyst or increase the catalyst loading. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Inconsistent Yields Between Batches | - Variability in starting material quality. - Inconsistent reaction conditions. - Presence of moisture or oxygen in the reaction. | - Ensure the purity of starting materials is consistent for each batch. - Standardize all reaction parameters, including addition rates and stirring speed. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of Lapachol (Intermediate)
This protocol describes a common method for the synthesis of lapachol, a key intermediate, starting from lawsone.
-
Materials:
-
2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone)
-
1-bromo-3-methyl-2-butene
-
Triethylamine (B128534) (TEA)
-
Dimethylsulfoxide (DMSO)
-
Sodium iodide (optional, as a catalyst)
-
-
Procedure:
-
Dissolve 2-hydroxy-1,4-naphthoquinone in DMSO in a round-bottom flask.
-
Add triethylamine to the solution to act as a weak base.
-
If used, add a catalytic amount of sodium iodide.
-
Slowly add 1-bromo-3-methyl-2-butene to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately one hour, or until TLC analysis indicates the consumption of the starting material.[3]
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude lapachol.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Acid-Catalyzed Cyclization to a Dihydronaphthofuranquinone
This protocol provides a general method for the cyclization of a prenylated naphthoquinone like lapachol to a dihydrofuran derivative.
-
Materials:
-
Lapachol (or a similar prenylated naphthoquinone)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Dissolve the lapachol intermediate in a suitable solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid to the solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC (typically 30 minutes to an hour).[1]
-
Once the reaction is complete, quench the reaction by pouring it into ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer to remove residual acid, dry it over an anhydrous salt, and concentrate it to yield the crude product.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Synthetic workflow for α-Dihydrolapachenole.
Caption: Troubleshooting decision tree for low yield.
References
- 1. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of β-Dihydrolapachenole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with β-Dihydrolapachenole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is β-Dihydrolapachenole poorly soluble in aqueous buffers?
A1: β-Dihydrolapachenole, a derivative of lapachol, is a naphthoquinone. Like many other naphthoquinones, it possesses a hydrophobic chemical structure, making it sparingly soluble in water and aqueous buffers. This inherent hydrophobicity can pose significant challenges during in vitro and in vivo experiments that require aqueous-based systems.
Q2: What are the common signs of solubility issues in my experiments?
A2: You may be experiencing solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: Variability in experimental outcomes between replicates.
-
Low Bioactivity: The compound appears less active than expected, which may be due to a lower-than-intended concentration in solution.
-
Difficulty Preparing Stock Solutions: The compound does not fully dissolve in the desired aqueous buffer at the target concentration.
Q3: What are the primary methods to improve the aqueous solubility of β-Dihydrolapachenole?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like β-Dihydrolapachenole. The most common and effective methods include:
-
Using Cosolvents: Introducing a water-miscible organic solvent to the aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the β-Dihydrolapachenole molecule within a cyclodextrin.
-
Employing Surfactants: Using detergents to form micelles that can carry the hydrophobic compound.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Nanoparticle Formulations: Preparing a nanosuspension of the compound.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a DMSO stock solution of β-Dihydrolapachenole into an aqueous buffer.
This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic compound.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of β-Dihydrolapachenole in your assay.
-
Increase the Cosolvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity in cell-based assays.[1]
-
Use a Different Solubilization Method: If decreasing the concentration is not an option, consider using cyclodextrins or surfactants to improve aqueous solubility.
Issue 2: Inconsistent results in cell-based assays.
This could be due to the compound precipitating over time in the cell culture medium.
Solutions:
-
Prepare Fresh Dilutions: Prepare the final dilutions of β-Dihydrolapachenole in your cell culture medium immediately before adding them to the cells.
-
Incorporate a Solubilizing Agent: Formulate your β-Dihydrolapachenole with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to create a more stable aqueous solution.
-
Visually Inspect Wells: Before and during your experiment, visually inspect the wells of your cell culture plates under a microscope for any signs of precipitation.
Quantitative Data on Solubility Enhancement
While specific quantitative solubility data for β-Dihydrolapachenole is limited in publicly available literature, data from its close analog, β-lapachone, provides a strong indication of the potential for solubility enhancement.
Table 1: Solubility of Lapachol and β-Lapachone in Various Solvents
| Compound | Solvent | Solubility |
| Lapachol | Ethanol | ~1 mg/mL[2] |
| Lapachol | DMSO | ~10 mg/mL[2] |
| Lapachol | Dimethyl formamide (B127407) (DMF) | ~10 mg/mL[2] |
| β-Lapachone | Water | 0.038 mg/mL (0.16 mM)[3] |
Table 2: Comparative Solubility Enhancement of β-Lapachone with Cyclodextrins
| Cyclodextrin Type | Maximum Achieved Solubility of β-Lapachone | Fold Increase vs. Water |
| α-Cyclodextrin | Solubility increases linearly with concentration | - |
| β-Cyclodextrin | Solubility increases linearly with concentration | ~24-fold (in a specific vehicle) |
| γ-Cyclodextrin | No significant increase in solubility | - |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 16.0 mg/mL (66.0 mM) | ~413-fold |
Note: The data in Table 2 is for β-lapachone and should be considered as an estimate for the potential solubility enhancement of β-Dihydrolapachenole.
Detailed Experimental Protocols
Protocol 1: Solubilization using a Cosolvent (DMSO)
This protocol is suitable for preparing a high-concentration stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
β-Dihydrolapachenole powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of β-Dihydrolapachenole into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulates are visible.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an aqueous solution of β-Dihydrolapachenole through the formation of an inclusion complex.
Materials:
-
β-Dihydrolapachenole powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution is a common starting point). Stir until the HP-β-CD is completely dissolved.
-
Complexation: Add the β-Dihydrolapachenole powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.
-
Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated.
-
Removal of Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.
-
Sterilization and Final Preparation: Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: The final concentration of the solubilized β-Dihydrolapachenole should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for solubilizing β-Dihydrolapachenole.
Potential Signaling Pathways Modulated by Naphthoquinones
Naphthoquinones, the class of compounds to which β-Dihydrolapachenole belongs, are known to interact with several intracellular signaling pathways, often through the generation of reactive oxygen species (ROS) or by acting as electrophiles. The specific pathways modulated by β-Dihydrolapachenole are a subject of ongoing research, but based on studies of similar compounds, the following pathways are potential targets.
Caption: Potential signaling pathways modulated by naphthoquinones.
References
a-Dihydrolapachenole stability problems in cell culture media
Disclaimer: Information on the stability and specific biological effects of a-Dihydrolapachenole in cell culture media is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on the known properties of related naphthoquinones, such as lapachol (B1674495) and β-lapachone, and general best practices for handling hydrophobic compounds in cell culture. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My a-Dihydrolapachenole solution appears to precipitate when added to my cell culture medium. What can I do?
A1: Precipitation of hydrophobic compounds like a-Dihydrolapachenole is a common issue. Here are several troubleshooting steps:
-
Optimize Solvent and Stock Concentration: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into the culture medium.[1][2] It is advisable to prepare a high-concentration stock to minimize the volume of solvent added to the culture.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise or serial dilution.[2]
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions, as temperature can affect solubility.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤ 0.5%) to avoid cytotoxicity.[2]
-
Assess Solubility: Perform a solubility test to determine the maximum soluble concentration of a-Dihydrolapachenole in your specific cell culture medium.
Q2: I am observing inconsistent results in my experiments with a-Dihydrolapachenole. Could this be a stability issue?
A2: Yes, inconsistent results are often a sign of compound instability. Naphthoquinones can be sensitive to various factors in the cell culture environment. Consider the following:
-
Light Sensitivity: Some related naphthoquinones, like β-lapachone, are known to be unstable upon exposure to light. It is recommended to protect your stock solutions and experimental cultures from light as much as possible.
-
pH of the Medium: The pH of the culture medium can influence the stability of certain compounds. Ensure your medium is properly buffered and within the optimal physiological range.
-
Interactions with Media Components: Components in the cell culture medium, such as serum proteins, can interact with and potentially reduce the effective concentration of your compound.
-
Perform a Stability Study: To confirm if stability is an issue, it is highly recommended to perform a stability study of a-Dihydrolapachenole in your specific cell culture medium over the time course of your experiment.
Q3: What are the potential degradation products of a-Dihydrolapachenole, and could they be affecting my results?
A3: While the specific degradation pathway of a-Dihydrolapachenole is not well-documented, related naphthoquinones can degrade into various products. For instance, β-lapachone can degrade into phthalic acid under oxidative conditions. These degradation products could have their own biological activities or be cytotoxic, potentially confounding your experimental results. Analytical methods like LC-MS can be used to identify and quantify potential degradation products.
Q4: How should I prepare my stock solution of a-Dihydrolapachenole?
A4: For hydrophobic compounds, DMSO is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or brief sonication if necessary. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Variable Cytotoxicity or Biological Activity
-
Possible Cause: Compound degradation over the course of the experiment.
-
Solution: Perform a time-course stability study. If the compound is found to be unstable, consider replenishing it by performing media changes at regular intervals during your experiment.
-
-
Possible Cause: Adsorption to plasticware.
-
Solution: Hydrophobic compounds can bind to the plastic of culture plates, reducing the effective concentration. Consider using low-binding plates.
-
-
Possible Cause: Cell density effects.
-
Solution: High cell densities can metabolize the compound more rapidly. Optimize your cell seeding density to ensure consistent results.
-
Issue 2: Unexpected Cellular Responses
-
Possible Cause: Formation of a bioactive or toxic degradation product.
-
Solution: Analyze the culture medium for degradation products using LC-MS. If degradation is confirmed, test the biological activity of the medium that has been pre-incubated with the compound without cells.
-
-
Possible Cause: Off-target effects of the compound or its degradants.
-
Solution: Naphthoquinones are known to affect multiple signaling pathways, often through the generation of reactive oxygen species (ROS). Consider including controls such as an antioxidant (e.g., N-acetylcysteine) to determine if the observed effects are ROS-dependent.
-
Quantitative Data Summary
Due to the lack of specific quantitative data for a-Dihydrolapachenole, the following table provides an illustrative example based on stability studies of a related naphthoquinone, β-lapachone, under different stress conditions.
| Condition | a-Dihydrolapachenole (Hypothetical Stability) | β-lapachone (Reference Data) |
| Light Exposure | Potentially Unstable | Unstable, photodegradation accelerated with high humidity. |
| Basic pH | Potentially Unstable | Unstable, degradation follows first-order kinetics. |
| Acidic pH | Likely Stable | Relatively stable. |
| Thermal (40-60°C) | Likely Stable | Relatively stable. |
| Oxidative Stress | Potentially Unstable | Degrades to phthalic acid. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to assess the chemical stability of a-Dihydrolapachenole in cell culture medium.
Materials:
-
a-Dihydrolapachenole
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation: Prepare a stock solution of a-Dihydrolapachenole in an appropriate solvent (e.g., DMSO). Spike the compound into pre-warmed (37°C) complete cell culture medium to the desired final concentration.
-
Incubation: Aliquot the medium containing the compound into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube for analysis.
-
Sample Preparation: Immediately process the sample to stop further degradation. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to pellet the proteins.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the concentration of a-Dihydrolapachenole.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
Protocol 2: Assessing the Impact of a-Dihydrolapachenole on Cellular Signaling Pathways
This protocol provides a general workflow to investigate the effect of a-Dihydrolapachenole on a representative signaling pathway, such as the MAPK/Akt pathway, which is commonly affected by naphthoquinones.
Materials:
-
Cell line of interest
-
a-Dihydrolapachenole
-
Cell lysis buffer
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, Akt, p38)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of a-Dihydrolapachenole for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Block the membrane and then incubate it with primary antibodies against the signaling proteins of interest. Follow this with incubation with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Hypothetical signaling pathway affected by a-Dihydrolapachenole.
References
Technical Support Center: Optimizing HPLC Separation of α- and β-Dihydrolapachenole Isomers
Welcome to the technical support center for the chromatographic separation of α- and β-Dihydrolapachenole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the successful separation of these diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating α- and β-Dihydrolapachenole isomers by HPLC?
A good starting point for the separation of these relatively non-polar diastereomers is reversed-phase HPLC. Based on methods for structurally similar compounds like lapachol, a C18 column with a mobile phase consisting of an organic solvent and water is recommended.[1]
Q2: Should I use normal-phase or reversed-phase HPLC for this separation?
Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers.[2][3] Reversed-phase is often a good first choice due to its robustness and the common availability of columns and solvents. However, normal-phase chromatography can offer different selectivity and may provide better resolution for these specific isomers, especially given their non-polar nature.[3][4]
Q3: My peaks for the α- and β-isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution is a common challenge in isomer separation. A systematic approach to optimization is required. This involves adjusting the mobile phase composition, changing the stationary phase, or modifying other chromatographic parameters like temperature and flow rate. Our troubleshooting guide below provides a detailed workflow for addressing this issue.
Q4: Is a chiral column necessary to separate these isomers?
No, a chiral column is not necessary for separating diastereomers like α- and β-Dihydrolapachenole. Diastereomers have different physical properties and can be separated on standard achiral stationary phases (e.g., C18, silica). Chiral columns are required for the separation of enantiomers.
Experimental Protocols
Starting Protocol: Reversed-Phase HPLC
This protocol provides a robust starting point for the separation of α- and β-Dihydrolapachenole.
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile (B52724) with 0.1% Formic Acid
-
-
Gradient: 60% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomer Peaks
If the starting protocol does not provide adequate separation, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Gradient:
-
Action: Make the gradient shallower. For example, extend the gradient time from 20 minutes to 40 minutes, or reduce the percentage change of the organic solvent over time.
-
Rationale: A shallower gradient increases the interaction time of the analytes with the stationary phase, which can enhance the separation of closely eluting compounds.
-
-
Change Organic Modifier:
-
Action: Replace acetonitrile with methanol (B129727). You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
-
Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). This change can alter the elution order or improve the separation factor between the isomers.
-
-
Adjust Temperature:
-
Action: Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C).
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature often increases retention and can improve resolution for some diastereomers, while increasing it can sometimes improve efficiency.
-
-
Evaluate a Different Stationary Phase:
-
Action: If a C18 column is not providing separation, try a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) phase.
-
Rationale: Different stationary phases provide alternative selectivities. A Phenyl-Hexyl column can offer pi-pi interactions, which may be beneficial for the aromatic rings in the dihydrolapachenole structure. A Cyano column provides different dipole-dipole interactions compared to a C18.
-
-
Consider Normal-Phase HPLC:
-
Action: If reversed-phase methods are unsuccessful, switch to a normal-phase separation.
-
Stationary Phase: Silica (B1680970) or Diol column.
-
Mobile Phase: A non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol.
-
Rationale: Normal-phase chromatography separates compounds based on their polarity in a different way than reversed-phase, and it is often very effective for isomer separations.
-
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification.
Caption: Troubleshooting guide for peak tailing.
Potential Causes and Solutions:
-
Column Overload:
-
Solution: Reduce the concentration of the sample being injected.
-
-
Sample Solvent Incompatibility:
-
Solution: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
-
-
Secondary Silanol (B1196071) Interactions (Reversed-Phase):
-
Solution: Ensure the mobile phase is adequately acidified (e.g., 0.1% formic or acetic acid) to suppress the ionization of free silanol groups on the silica support.
-
-
Column Contamination or Voids:
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Data Presentation
The following tables illustrate hypothetical data from an optimization process to provide a framework for data comparison.
Table 1: Effect of Organic Modifier on Resolution
| Organic Modifier | Retention Time (α-isomer, min) | Retention Time (β-isomer, min) | Resolution (Rs) |
| Acetonitrile | 12.5 | 12.9 | 1.2 |
| Methanol | 15.8 | 16.5 | 1.8 |
Conditions: C18 column, 40°C, 1.0 mL/min, gradient elution.
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | Retention Time (α-isomer, min) | Retention Time (β-isomer, min) | Resolution (Rs) |
| 25 | 16.5 | 17.3 | 1.9 |
| 35 | 16.0 | 16.7 | 1.8 |
| 45 | 15.2 | 15.8 | 1.6 |
Conditions: C18 column, Methanol/Water gradient, 1.0 mL/min.
Table 3: Comparison of Stationary Phases
| Stationary Phase | Retention Time (α-isomer, min) | Retention Time (β-isomer, min) | Resolution (Rs) |
| C18 | 16.5 | 17.3 | 1.9 |
| Phenyl-Hexyl | 14.2 | 15.2 | 2.2 |
| Cyano | 11.8 | 12.0 | 0.8 |
Conditions: 25°C, Methanol/Water gradient, 1.0 mL/min.
References
Troubleshooting inconsistent results in Dihydrolapachenole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrolapachenole. Due to the limited specific data on this compound, some recommendations are based on the known properties of quinone-based compounds and general best practices for natural product bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring quinone.[1] Natural products, especially those with quinone structures, can be prone to promiscuous activity in bioassays, acting as pan-assay interference compounds (PAINS).[2] Therefore, careful validation of bioassay results is crucial.
Q2: How should I dissolve this compound for my experiments?
Q3: What are the best practices for storing this compound stock solutions?
A3: To maintain the stability of this compound, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to protect from light and moisture.[3] The stability of natural products can be influenced by factors such as pH, temperature, and light.[4][5][6][7][8]
Q4: Can this compound interfere with standard cell viability assays like the MTT assay?
A4: Yes, it is possible. Quinone compounds and other phenolic natural products have the potential to directly reduce the MTT reagent to formazan (B1609692), which can lead to an overestimation of cell viability.[3][9] It is highly advisable to include a cell-free control (medium + this compound + MTT reagent) to assess any direct reduction.[3] If interference is detected, consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay or a WST-8 assay.[3]
Troubleshooting Guide
Inconsistent Results in Cell Viability (e.g., MTT) Assays
Problem: High background absorbance in cell-free wells.
-
Possible Cause: this compound is directly reducing the MTT reagent.[3][9]
-
Suggested Solution:
-
Run a control experiment with medium, this compound at various concentrations, and the MTT reagent to quantify the level of interference.
-
Subtract the background absorbance from the absorbance of the treated wells.
-
If the interference is significant, switch to a non-tetrazolium-based assay like the SRB assay.[3]
-
Problem: Variable results between replicate wells.
-
Possible Cause:
-
Uneven cell seeding or pipetting errors.
-
Precipitation of this compound at the final concentration in the aqueous culture medium.
-
-
Suggested Solution:
-
Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for all steps.[3]
-
Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system (while keeping the final solvent concentration non-toxic to the cells).
-
Problem: IC50 values vary significantly between different experiments or different cell lines.
-
Possible Cause:
-
Differences in cell seeding density, growth phase of cells, or incubation times.
-
Inherent differences in the sensitivity of the cell lines to this compound.
-
Degradation of the this compound stock solution over time.
-
-
Suggested Solution:
-
Standardize all experimental parameters, including cell seeding density, ensuring cells are in the logarithmic growth phase, and maintaining consistent incubation times.
-
It is expected that different cell lines will exhibit different sensitivities; this reflects the biological activity of the compound.[10][11]
-
Prepare fresh dilutions of the this compound stock solution for each experiment and periodically check the stock solution for any signs of degradation (e.g., color change, precipitation).
-
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Compound directly reacts with assay reagent (e.g., MTT reduction). | Run cell-free controls to quantify interference. Consider alternative assays (e.g., SRB, CellTiter-Glo). |
| Low or No Signal | Compound is cytotoxic at the tested concentrations. Inactive reagents. | Perform a dose-response curve. Check the expiration dates and proper storage of all assay reagents. |
| Inconsistent Replicates | Uneven cell seeding. Compound precipitation. Pipetting errors. | Ensure homogeneous cell suspension. Visually inspect for precipitate. Use calibrated pipettes. |
| Unexpected Biological Response | Compound degradation. Contamination. | Prepare fresh compound dilutions. Check cell cultures for contamination. |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay with this compound
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential for each cell line.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a 96-well plate with the appropriate number of cells per well (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Controls:
-
Cell-free control: Medium + this compound + MTT reagent to check for direct MTT reduction.
-
Vehicle control: Cells + Medium with the highest concentration of the solvent (e.g., DMSO) used.
-
Positive control: A known cytotoxic agent to ensure the assay is working correctly.
-
Visualizations
Caption: General workflow for assessing this compound's bioactivity.
Caption: Decision tree for troubleshooting inconsistent bioassay results.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of α-Dihydrolapachenole Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of α-Dihydrolapachenole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is α-Dihydrolapachenole and what are its potential therapeutic applications?
α-Dihydrolapachenole is a naturally occurring quinone.[1] Like other phenolic compounds, it is being investigated for a variety of therapeutic uses, leveraging its potential antioxidant and other biological activities.[2]
Q2: What are the main challenges in formulating α-Dihydrolapachenole?
The primary challenge in formulating α-Dihydrolapachenole is its poor aqueous solubility. This characteristic is common among many phenolic compounds and can lead to low dissolution rates in the gastrointestinal tract, resulting in poor and variable oral bioavailability.[3][4]
Q3: What are the key physicochemical properties of α-Dihydrolapachenole to consider during formulation development?
Key properties include its molecular weight (242.31 g/mol ), its solid-state characteristics (white to off-white solid), and its solubility in various solvents.[1] For instance, it is soluble in DMSO at 50 mg/mL (requiring sonication), which indicates its lipophilic nature.[1] Understanding the pH-dependent solubility, similar to its analogue lapachol (B1674495) which has a water solubility that increases from 1.5 µg/mL at pH 4.0 to 5 mg/mL at pH 10.0, is also crucial.[5]
Q4: What are the most promising formulation strategies to enhance the bioavailability of α-Dihydrolapachenole?
Several strategies can be employed to overcome the poor solubility of α-Dihydrolapachenole and enhance its oral bioavailability. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][6]
-
Solid Dispersions: Dispersing α-Dihydrolapachenole in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate compared to the crystalline form.[3][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective. These isotropic mixtures of oils, surfactants, and cosurfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.[3][8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and dissolution in water.[3][4]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of formulating α-Dihydrolapachenole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate | 1. Poor aqueous solubility of α-Dihydrolapachenole.2. Drug particle aggregation.3. Inappropriate dissolution medium. | 1. Employ bioavailability enhancement techniques such as solid dispersions, SEDDS, or particle size reduction.2. Incorporate a wetting agent or surfactant in the formulation.3. Ensure the dissolution medium has an appropriate pH and, if necessary, contains a surfactant to achieve sink conditions. The pH of the medium should be justified within the physiological range of 1.2-7.5.[9] |
| High variability in dissolution profiles | 1. Inconsistent manufacturing process (e.g., mixing, drying).2. Physical instability of the formulation (e.g., crystallization of an amorphous form). | 1. Standardize and control all manufacturing parameters.2. Conduct stability studies to assess the physical form of α-Dihydrolapachenole in the formulation over time using techniques like DSC and XRPD. |
| Poor oral bioavailability in animal studies despite good in vitro dissolution | 1. High first-pass metabolism.2. Poor intestinal permeability.3. Efflux by transporters like P-glycoprotein. | 1. Investigate the metabolic profile of α-Dihydrolapachenole. Co-administration with a metabolic inhibitor (in preclinical studies) may clarify the extent of first-pass metabolism.2. Conduct permeability studies (e.g., Caco-2 assays) to assess intestinal transport.3. Include excipients in the formulation that can inhibit efflux pumps. |
| Phase separation or precipitation in lipid-based formulations | 1. Drug supersaturation and precipitation upon dilution in aqueous media.2. Incompatible excipients. | 1. Incorporate precipitation inhibitors (polymers) in the formulation.2. Screen for compatibility between α-Dihydrolapachenole and lipid excipients using thermal analysis methods like DSC.[10] |
| Inconsistent pharmacokinetic data in animal studies | 1. Issues with the dosing vehicle.2. Variability in animal physiology. | 1. The choice of dosing vehicle can significantly impact the oral absorption of phenolic compounds.[11] Consider using an aqueous suspension with a surfactant or a well-characterized lipid-based system.2. Ensure consistent experimental conditions, including fasting status and animal handling.[11] |
Section 3: Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different α-Dihydrolapachenole formulations. This data is representative of what a researcher might aim for when developing and testing new formulations.
Table 1: Solubility of α-Dihydrolapachenole in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| pH 1.2 Buffer | < 1 |
| pH 6.8 Buffer | 2.5 |
| pH 6.8 Buffer with 0.5% SLS | 25 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 15 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 30 |
Table 2: In Vitro Dissolution of α-Dihydrolapachenole Formulations
| Formulation | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated α-Dihydrolapachenole | < 5% | < 10% |
| Micronized α-Dihydrolapachenole | 30% | 50% |
| α-Dihydrolapachenole Solid Dispersion (1:5 drug:polymer) | 70% | 95% |
| α-Dihydrolapachenole SEDDS | 85% | > 98% |
Table 3: Pharmacokinetic Parameters of α-Dihydrolapachenole Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.0 ± 0.5 | 980 ± 210 | 280 |
| Solid Dispersion | 350 ± 75 | 1.5 ± 0.5 | 2800 ± 550 | 800 |
| SEDDS | 550 ± 110 | 1.0 ± 0.5 | 4900 ± 980 | 1400 |
Section 4: Experimental Protocols
Protocol for In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of α-Dihydrolapachenole from various formulations.
Apparatus: USP Apparatus 2 (Paddle).
Methodology:
-
Dissolution Medium: 900 mL of a biorelevant medium such as FaSSIF or pH 6.8 phosphate (B84403) buffer with 0.5% sodium lauryl sulfate (B86663) (SLS) to ensure sink conditions.[9] The medium should be de-aerated and maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place a single dose of the α-Dihydrolapachenole formulation into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the samples for α-Dihydrolapachenole concentration using a validated HPLC method.
Protocol for HPLC Analysis of α-Dihydrolapachenole
Objective: To quantify the concentration of α-Dihydrolapachenole in samples from in vitro and in vivo studies.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan of α-Dihydrolapachenole).
-
Standard Curve: Prepare a standard curve of α-Dihydrolapachenole in the relevant matrix (dissolution medium or plasma) over the expected concentration range.
-
Sample Preparation for Plasma: a. To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase for injection.[7]
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of α-Dihydrolapachenole from different formulations.
Animal Model: Male Sprague-Dawley rats (250-300 g). Rodents are considered appropriate animal models for studying phenolic antioxidants.[11]
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week before the study with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: a. Divide the rats into groups (n=5 per group), with each group receiving a different formulation. b. Administer the formulations orally via gavage at a dose of 10 mg/kg. c. A separate group should receive an intravenous dose (e.g., 1 mg/kg in a suitable vehicle) to determine absolute bioavailability.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes. b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80 °C until analysis by a validated HPLC method.
-
Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. b. Calculate relative oral bioavailability for each oral formulation compared to the unformulated suspension. c. Calculate absolute bioavailability for each oral formulation using the data from the intravenous group.
Section 5: Visualizations
Caption: Experimental workflow for enhancing the bioavailability of α-Dihydrolapachenole.
Caption: Troubleshooting logic for low bioavailability of α-Dihydrolapachenole.
Caption: Hypothesized signaling pathways modulated by α-Dihydrolapachenole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrolapachenole Supplier | CAS 20213-26-7 | AOBIOUS [aobious.com]
- 3. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of β-Dihydrolapachenole in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of β-Dihydrolapachenole in cellular assays. Given the limited direct public information on β-Dihydrolapachenole, this guidance is based on the known biological activities of related naphthoquinone compounds, such as lapachol (B1674495) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is β-Dihydrolapachenole and what is its expected mechanism of action?
A1: β-Dihydrolapachenole is a naphthoquinone derivative. Based on related compounds like lapachol and β-lapachone, its primary mechanism of action is likely associated with the inhibition of DNA topoisomerases and the induction of oxidative stress through redox cycling, leading to DNA damage and apoptosis in rapidly dividing cells.[1][2] Lapachol, a related natural product, is a known inhibitor of Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis, and also acts as a vitamin K antagonist.[3]
Q2: What are the potential off-target effects of β-Dihydrolapachenole?
A2: The off-target effects of β-Dihydrolapachenole are likely characteristic of naphthoquinones. These can include:
-
General Cytotoxicity: Due to the generation of reactive oxygen species (ROS), non-selective cytotoxicity in non-target cells can occur.[4]
-
Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain can lead to a decrease in cellular ATP levels and mitochondrial membrane potential.
-
Inhibition of Other Kinases and Enzymes: Naphthoquinones can interact with a variety of cellular kinases and other enzymes that are not the intended target.
-
Interaction with Nucleic Acids: Intercalation into DNA and inhibition of DNA replication and RNA synthesis have been proposed for related compounds.[1][2]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by β-Dihydrolapachenole with that of a known inhibitor of the intended target that has a different chemical structure.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the on-target effects of β-Dihydrolapachenole.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the compound, while off-target effects may become more prominent at higher concentrations.
-
Rescue Experiments: If possible, overexpressing the target protein should rescue the phenotype caused by β-Dihydrolapachenole.
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity in multiple cell lines.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity due to excessive ROS production | 1. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity. 2. Include Antioxidants: Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype. If so, this suggests ROS-mediated off-target effects. 3. Use a less sensitive cell line: If possible, switch to a cell line known to be more resistant to oxidative stress. |
| Compound Precipitation | 1. Check Solubility: Visually inspect the media for any signs of compound precipitation. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). |
| Contamination | 1. Check for Mycoplasma: Test cell cultures for mycoplasma contamination. 2. Use Fresh Reagents: Prepare fresh media and compound dilutions. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. 2. Light Sensitivity: Protect the compound from light during storage and handling. |
| Cell Culture Variability | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range. 2. Control Cell Confluency: Seed cells to reach a consistent confluency at the time of treatment. |
| Assay Variability | 1. Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor assay performance. 2. Calibrate Equipment: Ensure all equipment, such as pipettes and plate readers, are properly calibrated. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of β-Dihydrolapachenole using a Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of β-Dihydrolapachenole in complete growth medium. A typical starting concentration range could be from 100 µM down to 0.1 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot to Assess On-Target Effects on a Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the optimal concentration of β-Dihydrolapachenole (determined from the viability assay) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target in the pathway of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of β-Dihydrolapachenole
| Cell Line | On-Target Pathway Inhibition (IC50) | Cytotoxicity (IC50) | Therapeutic Index (Cytotoxicity IC50 / On-Target IC50) |
| Cancer Cell Line A | 1.5 µM | 15 µM | 10 |
| Cancer Cell Line B | 2.0 µM | 25 µM | 12.5 |
| Normal Fibroblasts | > 50 µM | 45 µM | < 1 |
A higher therapeutic index suggests a better separation between on-target activity and general cytotoxicity.
Visualizations
Caption: Workflow for minimizing off-target effects.
Caption: Potential on- and off-target signaling pathways.
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: a-Dihydrolapachenole Assay Interference
Welcome to the technical support center for researchers working with a-Dihydrolapachenole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of a-Dihydrolapachenole with common assay reagents. As a naphthoquinone derivative, a-Dihydrolapachenole possesses redox properties that can lead to inaccurate results in various cell-based and biochemical assays. This guide is designed to help you identify, understand, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a-Dihydrolapachenole and why might it interfere with my assays?
A1: a-Dihydrolapachenole is a naphthoquinone compound. Naphthoquinones are known to be redox-active, meaning they can participate in oxidation-reduction reactions. This property is the primary reason for potential assay interference. In many common assays, particularly those that measure cell viability via metabolic activity, the readout depends on a redox reaction. a-Dihydrolapachenole can directly interact with assay reagents, leading to false positive or false negative results that are independent of the biological activity being measured.
Q2: Which assays are most susceptible to interference by a-Dihydrolapachenole?
A2: The assays most likely to be affected are colorimetric assays that rely on the reduction of a chromogenic substrate, such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: a-Dihydrolapachenole can directly reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, mimicking the activity of cellular dehydrogenases and leading to an overestimation of cell viability.[1][2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to the MTT assay, a-Dihydrolapachenole can reduce the XTT tetrazolium salt, resulting in a colored formazan product and artificially high viability readings.[3][4]
-
Resazurin (B115843) (AlamarBlue®) assay: This assay uses the reduction of blue resazurin to pink, fluorescent resorufin (B1680543) as an indicator of metabolic activity. Redox-active compounds like a-Dihydrolapachenole can also cause this reduction.
Fluorometric and chemiluminescent assays can also be affected through quenching, autofluorescence, or direct reaction with assay components.[5][6]
Q3: How can I determine if a-Dihydrolapachenole is interfering with my assay?
A3: The most effective way to check for interference is to run a cell-free control . This involves performing the assay with your compound in the assay medium but without any cells. If you observe a change in signal (e.g., color change in an MTT or XTT assay), it indicates direct interference.[3][7]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability or proliferation in the presence of a-Dihydrolapachenole in MTT or XTT assays.
-
Possible Cause: Direct reduction of the tetrazolium salt (MTT or XTT) by a-Dihydrolapachenole.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium.
-
Add a-Dihydrolapachenole at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
Measure the absorbance.
-
Interpretation: An increase in absorbance in the absence of cells confirms direct reduction of the tetrazolium salt.
-
-
Subtract Background: If interference is observed, you can subtract the absorbance values from the cell-free control from your experimental wells. However, be aware that this may not fully correct for the interference, as the interaction between the compound and the assay reagent might be different in the presence of cells.
-
Reduce Incubation Time: Shorter incubation times with the tetrazolium reagent may reduce the extent of non-enzymatic reduction.
-
Wash Cells Before Adding Reagent: For adherent cells, gently wash the cells to remove the compound before adding the MTT or XTT reagent. This is less effective for intracellularly accumulated compounds.
-
Use an Orthogonal Assay: The most reliable solution is to confirm your results using an assay with a different detection principle that is not based on redox chemistry. Examples include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure cell viability based on intracellular ATP levels.
-
LDH cytotoxicity assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Crystal Violet assay: Stains the total protein content of adherent cells.
-
Direct cell counting (e.g., using a hemocytometer with trypan blue exclusion).
-
-
Issue 2: Inconsistent or variable results in fluorescence-based assays.
-
Possible Cause: a-Dihydrolapachenole may be autofluorescent or may quench the fluorescence of the assay's reporter molecule.
-
Troubleshooting Steps:
-
Check for Autofluorescence:
-
In a cell-free system, add a-Dihydrolapachenole to the assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Interpretation: A significant signal indicates that the compound is autofluorescent.
-
-
Check for Fluorescence Quenching:
-
In a cell-free system, add the fluorescent reporter molecule of your assay to the assay buffer.
-
Add a-Dihydrolapachenole at various concentrations.
-
Measure the fluorescence.
-
Interpretation: A decrease in the fluorescence signal with increasing concentrations of your compound indicates quenching.
-
-
Use a Different Fluorophore: If interference is detected, consider using a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of a-Dihydrolapachenole.
-
Confirm with an Orthogonal Assay: As with colorimetric assays, validating your findings with a non-fluorescence-based method is highly recommended.
-
Quantitative Data Summary
| Assay Type | Compound Class | Type of Interference | Potential Outcome | Reference |
| MTT | Naphthoquinones, Flavonoids, Antioxidants | Direct reduction of MTT to formazan | False positive (increased viability) | [1],[2] |
| XTT | Naphthoquinones, Redox-active compounds | Direct reduction of XTT to formazan | False positive (increased viability) | [3],[4] |
| Resazurin | Redox-active compounds | Direct reduction of resazurin to resorufin | False positive (increased viability) | General knowledge |
| Fluorescence | Aromatic compounds, Quinones | Autofluorescence or Quenching | False positive or False negative | [5],[6] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of a-Dihydrolapachenole and appropriate controls (vehicle control, positive control). Include cell-free wells with the compound for interference testing. Incubate for the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in cell culture medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]
Protocol: XTT Cell Viability Assay
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
XTT Reagent Preparation: Thaw the XTT reagent and the electron coupling reagent (e.g., PMS) at 37°C. Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[1][4]
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Mechanism of MTT assay interference by a-Dihydrolapachenole.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. abcam.cn [abcam.cn]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: β-Lapachone vs. Lapachol
For Immediate Release
A deep dive into the distinct cytotoxic mechanisms of two related naphthoquinones, β-lapachone and its precursor lapachol (B1674495), reveals critical differences in their modes of action, offering valuable insights for researchers and drug development professionals in oncology. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway representations.
While both β-lapachone and lapachol are plant-derived naphthoquinones with demonstrated anticancer properties, their underlying mechanisms of inducing cell death are fundamentally different. The key distinction lies in the bioactivation of β-lapachone by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. This targeted activation leads to a highly specific and potent antitumor effect not observed to the same extent with lapachol.
Core Mechanistic Differences
β-Lapachone 's primary mechanism of action is a futile redox cycle initiated by NQO1. In cancer cells with high NQO1 expression, β-lapachone is reduced to an unstable hydroquinone (B1673460) (β-lapachol). This product rapidly auto-oxidizes back to β-lapachone, generating massive amounts of reactive oxygen species (ROS), particularly superoxide (B77818) and hydrogen peroxide. This overwhelming oxidative stress induces extensive DNA damage, which in turn hyperactivates the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1). The hyperactivation of PARP-1 leads to a rapid depletion of cellular NAD+ and ATP pools, culminating in a unique form of programmed cell death known as NAD+-Keresis. This NQO1-dependent mechanism provides a therapeutic window, as normal tissues with low NQO1 levels are largely spared.
Lapachol , on the other hand, exhibits a more varied and less targeted mechanism of action. While it can generate ROS, its cytotoxicity is not primarily dependent on NQO1 bioactivation. Instead, lapachol has been shown to act as a topoisomerase I and II inhibitor, interfering with DNA replication and repair. Additionally, it can induce apoptosis through the activation of caspases and has been reported to inhibit glycolysis by targeting the enzyme pyruvate (B1213749) kinase M2 (PKM2). Lapachol's broader mechanisms of action may contribute to its different efficacy and toxicity profiles compared to β-lapachone.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies, highlighting the differences in cytotoxicity and mechanistic endpoints between β-lapachone and lapachol.
| Table 1: Comparative Cytotoxicity (IC50) of β-Lapachone and Lapachol in Various Cancer Cell Lines | |
| Cell Line | β-Lapachone IC50 (µM) |
| WHCO1 (Esophageal Cancer) | 1.6 - 11.7 |
| Human Leukemic Cell Lines (K562, Lucena-1, Daudi) | Low sensitivity |
| Human Ovarian Cancer (in vivo) | Effective as a single agent and synergistic with taxol |
| Human Prostate Cancer (DU145, in vivo) | Effective as a single agent and synergistic with taxol |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
| Table 2: Comparison of Mechanistic Hallmarks | |
| Mechanistic Feature | β-Lapachone |
| Primary Mechanism | NQO1-dependent futile redox cycling |
| NQO1 Dependence | High |
| ROS Production | Massive and rapid |
| Primary Mode of Cell Death | NAD+-Keresis (programmed necrosis) |
| PARP-1 Hyperactivation | Yes |
| NAD+/ATP Depletion | Severe |
| Topoisomerase Inhibition | Yes (Topoisomerase I) |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of β-lapachone in NQO1-positive cancer cells.
Caption: Multifaceted mechanism of action of lapachol in cancer cells.
Caption: General experimental workflow for comparing the mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NQO1 Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Assay Reaction:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with NQO1 Assay Buffer.
-
In a 96-well plate, add 50 µL of diluted cell lysate to each well.
-
For inhibitor control wells, add 10 µL of Dicoumarol solution (a specific NQO1 inhibitor). For other wells, add 10 µL of Assay Buffer.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione (NQO1 substrate), NADH (cofactor), and a tetrazolium salt (e.g., WST-1) that is reduced to a colored formazan (B1609692) product.
-
Add 150 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength for the chosen formazan product (e.g., 440 nm for WST-1) in kinetic mode for 5-10 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (slope) for each well.
-
Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Reactive Oxygen Species (ROS) Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Cell Preparation:
-
Seed cells in a multi-well plate (e.g., 96-well, black, clear-bottom for fluorescence measurements) and allow them to adhere overnight.
-
Treat cells with β-lapachone, lapachol, or vehicle control for the desired time.
-
-
Staining:
-
Remove the treatment medium and wash the cells once with pre-warmed serum-free medium or PBS.
-
Add DCFH-DA working solution (typically 5-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of unstained cells.
-
Normalize the fluorescence intensity to cell number or protein concentration to account for differences in cell density.
-
PARP Activity Assay (Colorimetric)
This protocol is based on the detection of poly(ADP-ribose) (PAR) incorporation.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the NQO1 Activity Assay protocol.
-
-
Assay Procedure:
-
Coat a 96-well plate with histone proteins, which serve as a substrate for PARP.
-
Add cell lysates to the wells along with a reaction buffer containing biotinylated NAD+.
-
Incubate to allow PARP-mediated incorporation of biotinylated ADP-ribose onto the histones.
-
Wash the wells to remove unincorporated reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains.
-
Wash the wells again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the PARP activity in the sample.
-
NAD+ Level Measurement (HPLC-Based Method)
-
NAD+ Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Extract NAD+ by adding a specific volume of cold acid (e.g., 0.5 M perchloric acid).
-
Incubate on ice for 10-15 minutes.
-
Neutralize the extract with a base (e.g., potassium carbonate).
-
Centrifuge to remove the precipitate.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the extracted sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase gradient (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer).
-
Detect NAD+ using a UV detector at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAD+.
-
Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ levels to the initial cell number or protein concentration.
-
Conclusion
The distinct mechanisms of action of β-lapachone and lapachol have significant implications for their therapeutic potential. β-Lapachone's reliance on NQO1 for its bioactivation presents a compelling strategy for targeted cancer therapy, particularly in tumors with high NQO1 expression. In contrast, lapachol's broader range of activities may offer different therapeutic opportunities but may also be associated with a different toxicity profile. A thorough understanding of these differences is crucial for the rational design of future anticancer therapies based on these and related naphthoquinone scaffolds. This guide provides a foundational comparison to aid researchers in navigating the complexities of these promising compounds.
Comparative Analysis of the Anti-inflammatory Effects of Lapachol and its Isomer β-Lapachone
A comprehensive review of the anti-inflammatory properties, mechanisms of action, and relevant experimental data for the structurally related naphthoquinones, Lapachol (B1674495) and β-Lapachone. Due to the absence of specific literature on Dihydrolapachenole isomers, this guide focuses on these well-researched analogues to provide relevant insights for researchers and drug development professionals.
The quest for novel anti-inflammatory agents has led to the investigation of a wide array of natural compounds. Among these, naphthoquinones isolated from the bark of the Lapacho tree (Tabebuia avellanedae) have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the anti-inflammatory effects of two prominent naphthoquinones: lapachol and its cyclic isomer, β-lapachone. While information on "this compound isomers" is not available in the current scientific literature, the study of lapachol and β-lapachone offers a valuable surrogate for understanding the anti-inflammatory potential of this class of compounds.
Comparative Overview of Anti-inflammatory Activity
Both lapachol and β-lapachone have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Their effects are primarily attributed to the modulation of key inflammatory mediators and signaling pathways.
| Compound | In Vitro Activity | In Vivo Activity | Key Molecular Targets |
| Lapachol | Inhibition of lymphocyte proliferation.[1] Potential inhibition of COX-1 and COX-2 enzymes.[2] | Reduction of xylene-induced ear edema.[2] Reduction of carrageenan-induced paw edema.[3] Attenuation of experimental autoimmune arthritis.[1] | Dihydroorotate dehydrogenase (DHODH), Cyclooxygenase (COX) enzymes. |
| β-Lapachone | Inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) release in LPS-stimulated microglia. Inhibition of iNOS and COX-2 expression. Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Inhibition of matrix metalloproteinases (MMP-3, -8, -9). | Increased survival in a mouse model of sepsis. Alleviation of carrageenan-induced rat paw edema. Inhibition of microglial activation in LPS-injected mice. | NF-κB, MAPKs (ERK, p38), PI3K/AKT, Nrf2/ARE pathway. |
Experimental Protocols
A variety of experimental models have been employed to elucidate the anti-inflammatory effects of lapachol and β-lapachone.
In Vitro Assays
-
LPS-Stimulated Macrophages/Microglia: This is a common model to simulate bacterial-induced inflammation. Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are treated with the test compound (lapachol or β-lapachone) prior to stimulation with lipopolysaccharide (LPS). The levels of inflammatory mediators such as NO (measured by the Griess assay), PGE2 (measured by ELISA), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are then quantified.
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay assesses the ability of a compound to stabilize erythrocyte membranes from hypotonicity-induced lysis, which is a measure of its anti-inflammatory activity. Lapachol has been evaluated using this method.
-
Lymphocyte Proliferation Assay: To assess immunosuppressive effects, lymphocytes are isolated and stimulated to proliferate. The inhibitory effect of compounds like lapachol on this proliferation is then measured.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a standard acute inflammation model. A phlogistic agent, carrageenan, is injected into the paw of a rodent, inducing localized edema. The test compound is administered (e.g., topically or orally) and the reduction in paw volume is measured over time as an indicator of anti-inflammatory activity.
-
Xylene-Induced Ear Edema: In this model of acute inflammation, xylene is applied to the ear of a mouse, causing irritation and fluid accumulation. The anti-inflammatory effect of a topically applied compound like lapachol is determined by the reduction in ear swelling.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis: This is a more complex model of systemic inflammation that mimics clinical sepsis. The cecum of a mouse is ligated and punctured to induce a polymicrobial infection. The effect of a therapeutic agent like β-lapachone on survival rates and systemic inflammatory markers is then evaluated.
Signaling Pathways and Mechanisms of Action
Lapachol and β-lapachone exert their anti-inflammatory effects by intervening in critical intracellular signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. β-Lapachone has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK and p38, are key signaling molecules that regulate the production of inflammatory mediators. β-Lapachone has been found to downregulate the phosphorylation of ERK and p38, thereby suppressing the inflammatory cascade.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of a test compound in vitro.
Conclusion
Lapachol and its isomer β-lapachone are potent anti-inflammatory agents with well-documented mechanisms of action. They effectively suppress key inflammatory mediators and signaling pathways, making them promising candidates for the development of new anti-inflammatory drugs. While direct comparative studies between a wide range of isomers are lacking, the existing data on lapachol and β-lapachone provide a strong foundation for future research into the structure-activity relationships of naphthoquinones. Further investigation into other isomers and derivatives could unveil compounds with enhanced potency and more favorable safety profiles for therapeutic applications.
References
- 1. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density functional theory, molecular docking, In vitro and In vivo anti-inflammatory investigation of lapachol isolated from Fernandoaadenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of lapachol topical formulation: anti-inflammatory study of a selected formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of α-Dihydrolapachenole: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anticancer activity of a novel naphthoquinone derivative, α-Dihydrolapachenole, in xenograft models. Due to the limited direct in vivo data on α-Dihydrolapachenole, this document outlines a proposed study design, drawing comparisons with the well-documented anticancer activities of its structural analogs, lapachol (B1674495) and β-lapachone. The experimental protocols and potential outcomes are based on established methodologies and the known mechanisms of these related compounds.
Introduction to α-Dihydrolapachenole and its Analogs
α-Dihydrolapachenole is a naphthoquinone, a class of compounds known for their cytotoxic properties.[1] Its parent compound, lapachol, and a structural isomer, β-lapachone, have demonstrated significant antitumor activity in various preclinical models.[1][2][3] Lapachol, isolated from the Tabebuia plant, has shown anticancer, antiviral, and anti-inflammatory effects.[1] β-lapachone is a well-studied o-naphthoquinone that selectively induces cell death in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). This guide proposes a xenograft study to determine if α-Dihydrolapachenole exhibits similar or improved anticancer efficacy compared to these established compounds.
Proposed Comparative Xenograft Study
This section outlines a hypothetical preclinical study to evaluate the in vivo anticancer activity of α-Dihydrolapachenole.
Experimental Objective
To compare the tumor growth inhibition of α-Dihydrolapachenole against β-lapachone and a standard chemotherapeutic agent (e.g., Paclitaxel) in a human cancer xenograft model.
Materials and Methods
Cell Lines: Human non-small cell lung cancer (A549) or hepatocellular carcinoma (PLC/PRF/5) cells, known to express high levels of NQO1.
Animal Model: Male athymic nude mice (4-6 weeks old).
Test Compounds:
-
α-Dihydrolapachenole (Test Article)
-
β-lapachone (Positive Control 1)
-
Paclitaxel (Positive Control 2)
-
Vehicle control (e.g., 20% HPβCD)
Experimental Protocol:
-
Xenograft Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable volume of approximately 80-100 mm³.
-
Randomization and Treatment: Randomly assign mice to treatment groups (n=8-10 per group). Administer treatments intraperitoneally (i.p.) or orally (p.o.) based on preliminary toxicity studies. A proposed dosing schedule could be once daily for 14-21 days.
-
Tumor Measurement: Measure tumor volume every two days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors will be excised and weighed.
Data Presentation and Expected Outcomes
The following tables present a hypothetical summary of expected quantitative data from the proposed study.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| α-Dihydrolapachenole | 50 | Data to be determined | TBD |
| β-lapachone | 50 | 450 ± 120 | 70 |
| Paclitaxel | 10 | 300 ± 90 | 80 |
Table 2: Comparative Tumor Weight at Study Endpoint
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | 1.8 ± 0.4 |
| α-Dihydrolapachenole | 50 | Data to be determined |
| β-lapachone | 50 | 0.6 ± 0.2 |
| Paclitaxel | 10 | 0.4 ± 0.1 |
Mechanistic Insights: Signaling Pathways
The anticancer activity of lapachol and its derivatives is often linked to the induction of apoptosis through various signaling pathways.
NQO1-Mediated Apoptosis
β-lapachone's mechanism is highly dependent on the NQO1 enzyme. NQO1 metabolizes β-lapachone, leading to a futile redox cycle that generates a massive amount of reactive oxygen species (ROS). This oxidative stress induces DNA damage and hyperactivation of PARP1, ultimately causing NAD+ and ATP depletion and programmed cell death.
Modulation of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some studies have shown that β-lapachone can inhibit the PI3K/Akt signaling pathway, contributing to its anticancer effects. This inhibition prevents the downstream signaling that promotes cell survival and proliferation.
Conclusion
While direct in vivo evidence for the anticancer activity of α-Dihydrolapachenole is currently lacking, the substantial body of research on its analogs, lapachol and β-lapachone, provides a strong rationale for its investigation. The proposed comparative xenograft study offers a robust framework for evaluating its efficacy and elucidating its mechanism of action. Should α-Dihydrolapachenole demonstrate significant tumor inhibition, further studies into its safety profile and pharmacokinetic properties would be warranted to assess its potential as a novel anticancer therapeutic.
References
Dihydrolapachenole in Context: A Comparative Analysis of Naphthoquinones in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the biological activities of prominent naphthoquinones. Due to a notable lack of published experimental data for Dihydrolapachenole, this analysis focuses on its better-studied structural analogs: Lapachol (B1674495), β-Lapachone, Juglone (B1673114), and Plumbagin (B1678898). The activities of these compounds are presented with supporting quantitative data and detailed experimental protocols to inform future research and development.
Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their broad spectrum of biological activities. These activities include potential applications in anticancer, anti-inflammatory, and antimicrobial therapies.[1][2] While this compound is a known naphthoquinone, specific data on its biological effects remains elusive in publicly available research. This guide, therefore, aims to provide a comparative framework by examining its more extensively researched relatives.
Performance Comparison of Naphthoquinones
The biological efficacy of naphthoquinones is diverse, with activities varying significantly between different structural analogs. The following tables summarize the available quantitative data for the cytotoxic, antimicrobial, and anti-inflammatory properties of Lapachol, β-Lapachone, Juglone, and Plumbagin.
Cytotoxic Activity
Naphthoquinones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.
| Compound | Cell Line | IC50 / CC50 | Reference |
| β-Lapachone | BSC-40 (Monkey Kidney) | Toxic Effect Observed | [3] |
| α-Lapachone | BSC-40 (Monkey Kidney) | Toxic Effect Observed | [3] |
| 3-hydroxy-β-N-lapachone | BSC-40 (Monkey Kidney) | Toxic Effect Observed | [3] |
| Juglone | HaCaT (Keratinocytes) | Concentration-dependent decrease in viability (1-20 µM) | [4] |
| Plumbagin | HaCaT (Keratinocytes) | Concentration-dependent decrease in viability (1-20 µM) | [4] |
| Tecoma stans var. stans (trunk extract) | Various Tumor Cell Lines | CC50 0.02 to 0.55 µg/ml | [5] |
| Tabebuia rosea (stem extract) | HepG2 | IC50 of 4.7 µg/mL | [6] |
| Tabebuia pallida (stem extract) | MCF-7 | IC50 of 6.3 µg/mL | [6] |
| Tabebuia pulcherrima (stem extract) | Caco-2 | IC50 of 2.6 µg/mL | [6] |
Antimicrobial Activity
Several naphthoquinones exhibit significant activity against a range of bacterial and fungal pathogens. This makes them promising candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Lapachol Thiosemicarbazone | Enterococcus faecalis | 0.05 µmol/mL | [1] |
| Staphylococcus aureus | 0.05 µmol/mL | [1] | |
| Cryptococcus gattii | 0.10 µmol/mL | [1] | |
| Paracoccidioides brasiliensis | 0.01-0.10 µmol/mL | [1] | |
| Lapachol Semicarbazone | Enterococcus faecalis | 0.10 µmol/mL | [1] |
| Staphylococcus aureus | 0.10 µmol/mL | [1] | |
| Cryptococcus gattii | 0.20 µmol/mL | [1] | |
| β-Lapachone | Methicillin-resistant S. aureus | 8-32 µg/mL | |
| α-Lapachone | Staphylococcus aureus | 50-100 µg/mL | |
| Lapachol | Staphylococcus aureus | 50-100 µg/mL | |
| 3-hydroxy-β-N-lapachone | Methicillin-resistant Staphylococci | 4/8 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of naphthoquinones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
| Compound | Model | Effect | Reference |
| β-Lapachone | LPS-stimulated BV2 microglia | Inhibition of NO and PGE2 release | [2] |
| Attenuation of IL-1β, IL-6, and TNF-α expression | [2] | ||
| 4-(4-methoxyphenoxy) naphthalene-1,2-dione (β-Lapachone derivative) | LPS-induced Raw 264.7 cells | Inhibition of NO and TNF-α release | [7] |
| IC50 for cytotoxicity = 31.70 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
Cytotoxicity Assays
-
MTT Assay: The cytotoxic activity of ethanolic extracts from Tecoma species was evaluated against various tumor cell lines using the MTT method.[5] This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Viability Assay: The cytotoxicity of juglone and plumbagin on HaCaT keratinocytes was determined by measuring the concentration-dependent decrease in cell viability.[4]
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: The antimicrobial activity of lapachol and its derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against several bacteria and fungi.[1] This method involves challenging the microorganisms with serial dilutions of the test compounds in a liquid growth medium.
Anti-inflammatory Assays
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The anti-inflammatory effects of β-lapachone were assessed by measuring the inhibition of NO and PGE2 release in lipopolysaccharide (LPS)-stimulated BV2 microglia.[2]
-
Cytokine Expression Analysis: The expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α was measured at both the mRNA and protein levels in LPS-stimulated microglia treated with β-lapachone.[2]
Signaling Pathways and Mechanisms of Action
The biological activities of naphthoquinones are underpinned by their interactions with various cellular signaling pathways.
Anti-inflammatory Signaling of β-Lapachone
β-Lapachone exerts its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[2][7] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. The compound inhibits the degradation of IκBα, a key inhibitor of NF-κB, and also downregulates the ERK, p38 MAPK, and Akt pathways.[2]
Caption: β-Lapachone's inhibition of pro-inflammatory signaling pathways.
Cytotoxic Mechanism of Juglone and Plumbagin
The cytotoxicity of juglone and plumbagin is attributed to two primary mechanisms: redox cycling and reaction with glutathione (B108866) (GSH).[4] Redox cycling generates semiquinone radicals and reactive oxygen species like hydrogen peroxide, leading to oxidative stress. Both compounds also deplete intracellular GSH levels, a key antioxidant, though through slightly different mechanisms.[4]
Caption: Cytotoxic mechanisms of Juglone and Plumbagin.
Conclusion
While this compound remains an understudied naphthoquinone, the extensive research on its analogs provides a valuable roadmap for future investigations. The potent cytotoxic, antimicrobial, and anti-inflammatory activities of compounds like Lapachol, β-Lapachone, Juglone, and Plumbagin highlight the therapeutic potential of this chemical class. Further research is warranted to isolate and characterize this compound and to perform comprehensive biological assays to determine its specific activities and mechanisms of action. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.
References
- 1. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of beta-lapachone in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tabebuia avellanedae naphthoquinones: activity against methicillin-resistant staphylococcal strains, cytotoxic activity and in vivo dermal irritability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic action of juglone and plumbagin: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anti-inflammatory evaluations of β-lapachone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming NQO1-Dependent Activity of Quinone-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent activity of novel quinone-based compounds. Due to the limited availability of specific experimental data for b-Dihydrolapachenole, this document will utilize the well-characterized NQO1-bioactivatable drug, β-lapachone , as a primary example to illustrate the necessary experimental workflow and data presentation. The principles and protocols outlined herein are broadly applicable to other quinone-based compounds, including b-Dihydrolapachenole and deoxynyboquinone (B1670260) (DNQ).
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a two-electron reductase that is frequently overexpressed in various solid tumors, including non-small cell lung, pancreatic, breast, and colon cancers, while having low expression in corresponding normal tissues.[1][2] This differential expression provides a therapeutic window for anticancer agents that are specifically bioactivated by NQO1.[1] These compounds, typically quinones, are reduced by NQO1 in a futile redox cycle, leading to a massive production of reactive oxygen species (ROS), hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately, a unique form of programmed cell death in NQO1-positive cancer cells.[2][3]
This guide will detail the experimental procedures to confirm if a compound's cytotoxic activity is NQO1-dependent and compare the activity of β-lapachone with another NQO1-bioactivatable agent, deoxynyboquinone (DNQ).
Comparative Performance of NQO1-Bioactivatable Compounds
The efficacy of NQO1-bioactivatable drugs is directly correlated with the NQO1 expression levels in cancer cells. The following tables summarize the cytotoxic activity of β-lapachone and DNQ in various cancer cell lines with differing NQO1 statuses.
Table 1: NQO1-Dependent Cytotoxicity of β-lapachone
| Cell Line | Cancer Type | NQO1 Status | IC50 (µM) of β-lapachone | Reference |
| A549 | Non-Small Cell Lung | NQO1-positive | ~4 | |
| H596 | Non-Small Cell Lung | NQO1-negative | >40 | |
| MCF-7 | Breast | NQO1-positive | 2.2 | |
| MDA-MB-231 | Breast | NQO1-negative | >40 | |
| MiaPaCa-2 | Pancreatic | NQO1-positive | ~4 | |
| HCT116 | Colon | NQO1-positive | 1.9 | |
| HEPG2 | Hepatocellular Carcinoma | NQO1-positive | 1.8 |
Table 2: Comparative Cytotoxicity of β-lapachone and Deoxynyboquinone (DNQ)
| Cell Line | Cancer Type | NQO1 Status | IC50 (µM) of β-lapachone | IC50 (µM) of DNQ | Reference |
| MCF-7 | Breast | NQO1-positive | ~2.5 | 0.025 | |
| A549 | Non-Small Cell Lung | NQO1-positive | ~4 | 0.08 | |
| MIA PaCa-2 | Pancreatic | NQO1-positive | Not Specified | 0.006 | |
| HT1080 | Sarcoma | NQO1-positive | Not Specified | 0.3 | |
| H596 | Non-Small Cell Lung | NQO1-negative | >40 | Resistant | |
| MDA-MB-231 | Breast | NQO1-negative | >40 | Resistant |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: NQO1-mediated futile redox cycling of β-lapachone.
Caption: Experimental workflow for confirming NQO1-dependent activity.
Caption: Comparison of NQO1-bioactivatable drugs and standard chemotherapy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NQO1 Enzyme Activity Assay
This assay quantifies the NQO1 enzyme activity in cell lysates, which is crucial for correlating with drug sensitivity.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford or BCA protein assay kit
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.02% BSA, 5 µM FAD, 200 µM NADPH
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) or menadione
-
NQO1 inhibitor: Dicoumarol (10 µM)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare cell lysates from NQO1-positive and NQO1-negative cell lines.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to wells containing the reaction buffer.
-
Include control wells with the NQO1 inhibitor, dicoumarol, to measure NQO1-specific activity.
-
Initiate the reaction by adding the electron acceptor (e.g., DCPIP).
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP reduction).
-
Calculate NQO1 activity as the dicoumarol-sensitive rate of NADPH oxidation.
-
Cell Viability/Cytotoxicity Assay (Clonogenic Survival Assay)
This assay assesses the long-term reproductive viability of cells after drug treatment.
-
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., β-lapachone) and vehicle control (e.g., DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 50% methanol)
-
-
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (defined as ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the generation of ROS, a key event in the mechanism of action of NQO1-bioactivatable drugs.
-
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive probes
-
Cell culture medium without phenol (B47542) red
-
PBS
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Plate cells in a 96-well black-walled plate and allow them to adhere.
-
Load the cells with DCFDA (e.g., 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the test compound at various concentrations.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points.
-
PARP-1 Hyperactivation Assay (Western Blot for PAR)
This assay detects the accumulation of poly(ADP-ribose) (PAR) polymers, a marker of PARP-1 hyperactivation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound for a short duration (e.g., 15-60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increase in high molecular weight PAR-polymers indicates PARP-1 hyperactivation.
-
NAD+/ATP Level Measurement
This assay quantifies the depletion of cellular NAD+ and ATP, a downstream consequence of PARP-1 hyperactivation.
-
Materials:
-
Commercially available NAD+/NADH and ATP assay kits
-
Luminometer or fluorescence microplate reader
-
-
Procedure:
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells according to the kit's instructions. Specific extraction procedures are required for NAD+ and NADH to prevent their degradation.
-
Perform the enzymatic assays as described in the kit protocols.
-
Measure the luminescence or fluorescence.
-
Calculate the concentrations of NAD+, NADH, and ATP, and determine the NAD+/NADH ratio. A significant decrease in NAD+ and ATP levels following treatment is indicative of NQO1-dependent activity.
-
References
Unveiling the Anticancer Potential of Dihydrolapachenole Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A comprehensive analysis of dihydrolapachenole analogs reveals their significant potential as anticancer agents. This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their cytotoxic effects against various cancer cell lines. By presenting key quantitative data, detailed experimental protocols, and illustrating the underlying mechanisms of action, this document serves as a vital resource for researchers, scientists, and drug development professionals.
This compound, a naturally occurring naphthoquinone, and its synthetic analogs have demonstrated promising antiproliferative activities. Understanding how structural modifications to the this compound scaffold impact its biological activity is crucial for the rational design of more potent and selective anticancer drugs. This guide summarizes the findings from key studies on structurally related compounds, providing insights into the SAR of this promising class of molecules.
Comparative Cytotoxicity of this compound-Related Analogs
The antiproliferative activity of various analogs is a critical measure of their potential as therapeutic agents. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values of dihydronaphthalene and 5-hydroxy-1,4-naphthoquinone analogs, which share structural similarities with this compound, against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 5-Hydroxy-1,4-Naphthoquinone Analogs
| Compound | NCI-H460 (Lung) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) | SF-268 (CNS) GI₅₀ (µM) | UACC-257 (Melanoma) GI₅₀ (µM) | 786-0 (Kidney) GI₅₀ (µM) | OVCAR-3 (Ovarian) GI₅₀ (µM) |
| 2,5-dihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | 0.42 | 8.1 | 1.1 | 0.95 | 1.5 | 1.2 |
| 2,3-dihydro-5-hydroxy-2-(prop-1-en-2-yl)naphtho[2,3-b]furan-4,9-dione | 0.80 | 1.5 | 2.2 | 1.9 | 1.8 | 1.6 |
Data from "Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol"[1]
Table 2: Cytotoxic Activity of Dihydronaphthalene Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| KGP03 | NCI-H460 (Non-small cell lung) | 0.004 |
| DU-145 (Prostate) | 0.002 | |
| SK-OV-3 (Ovarian) | 0.003 | |
| KGP413 | NCI-H460 (Non-small cell lung) | 0.005 |
| DU-145 (Prostate) | 0.003 | |
| SK-OV-3 (Ovarian) | 0.004 | |
| KGP04 | NCI-H460 (Non-small cell lung) | 0.052 |
| DU-145 (Prostate) | 0.021 | |
| SK-OV-3 (Ovarian) | 0.035 |
Data from "Dihydronaphthalene Analogs Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines"
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the evaluation of these this compound-related analogs.
Antiproliferative Assay (Sulforhodamine B Assay)
The antiproliferative activity of the 5-hydroxy-1,4-naphthoquinone analogs was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Human tumor cell lines were plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth characteristics.
-
Compound Incubation: After 24 hours, the cells were incubated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: Adherent cells were fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4 °C.
-
Staining: The supernatant was discarded, and the plates were washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) was added to each well, followed by incubation for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye was removed by washing with 1% (v/v) acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance was read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI₅₀ values were calculated from dose-response curves constructed for each compound.
In Vitro Cytotoxicity Screening (General Workflow)
The general workflow for assessing the cytotoxicity of dihydronaphthalene analogs involves a multi-step process.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Mechanism of Action: Inhibition of Tubulin Polymerization
A key mechanism of action identified for potent dihydronaphthalene analogs is the inhibition of tubulin polymerization. Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
The process involves the binding of the dihydronaphthalene analogs to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is a validated target for many successful anticancer drugs.
Caption: Inhibition of tubulin polymerization by dihydronaphthalene analogs.
Structure-Activity Relationship Insights
While a comprehensive SAR study on a diverse library of this compound analogs is still an area of active research, the data from related naphthoquinones provides valuable preliminary insights.
For the 5-hydroxy-1,4-naphthoquinone series, the presence and nature of the substituent at the 2- and 3-positions of the naphthoquinone ring appear to be critical for antiproliferative activity. The high potency of the furanonaphthoquinone derivative suggests that the fusion of a heterocyclic ring to the core structure can enhance activity.
In the case of dihydronaphthalene analogs, the specific substitutions on the aromatic ring and the stereochemistry of the molecule are likely to play a significant role in their interaction with the tubulin binding site. The low nanomolar activity of compounds like KGP03 and KGP413 highlights the potential for developing highly potent tubulin inhibitors based on this scaffold.
Future Directions
The promising anticancer activity of this compound-related analogs warrants further investigation. Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as effective and safe cancer therapeutics. The insights gained from such studies will pave the way for the design of next-generation this compound-based anticancer agents with improved efficacy and selectivity.
References
Navigating the Therapeutic Potential of Naphthoquinones: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective analysis of the biological activity of naphthoquinone derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to their therapeutic efficacy. Due to the limited availability of specific data on α-Dihydrolapachenole, this guide focuses on the broader class of naphthoquinones, for which a substantial body of research exists.
The therapeutic landscape is continually evolving, with natural compounds and their synthetic derivatives representing a significant source of novel drug candidates. Naphthoquinones, a class of organic compounds derived from naphthalene, have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties. This guide provides a comparative overview of the in vitro and in vivo efficacy of representative naphthoquinone derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Efficacy of Naphthoquinone Derivatives: In Vitro vs. In Vivo
The transition from promising in vitro results to successful in vivo outcomes is a critical hurdle in drug development. The following tables summarize the quantitative data on the efficacy of various naphthoquinone derivatives against different cell lines and in animal models, offering a glimpse into their therapeutic potential.
| Compound | Cell Line | Assay Type | IC50 Value | Time Point | Citation |
| Compound 5v | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 1.2 µM | 24 h | [1] |
| Compound 5v | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 0.9 µM | 48 h | [1] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 2.4 µM | 24 h | [1] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 2.1 µM | 48 h | [1] |
| Benzoacridinedione 7b | MCF-7 (Breast Cancer) | MTT Assay | 5.4 µM | - | [2] |
| Benzoacridinedione 6b | MCF-7 (Breast Cancer) | MTT Assay | 47.99 µM | - | [2] |
| β-lapachone | Trypanosoma cruzi | Growth Inhibition | Most Active | - | [3] |
Table 1: Summary of In Vitro Efficacy of Selected Naphthoquinone Derivatives. This table highlights the cytotoxic activity of various naphthoquinones against cancer cell lines and parasites, providing IC50 values as a measure of potency.
| Compound | Animal Model | Application | Observed Effect | Citation |
| Compound 5v | Zebrafish Larvae | Xenotransplantation of MCF-7 cells | Significant reduction in tumor volume | [1] |
| Compound 5v | Zebrafish Larvae | Ecotoxicity Study | LC50 = 50.15 µM, insignificant impact on cardiac functions | [1] |
| β-lapachone derivatives | Mice | In vivo infectivity | Allyl-beta-lapachone remained effective in suppressing trypanosome infectivity in the presence of blood | [3] |
Table 2: Summary of In Vivo Efficacy of Selected Naphthoquinone Derivatives. This table showcases the in vivo activity of naphthoquinones in animal models, demonstrating their potential for therapeutic intervention in a whole-organism context.
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
The biological activity of naphthoquinones is often attributed to their ability to induce oxidative stress, inhibit topoisomerase, and trigger programmed cell death. Understanding the underlying signaling pathways is crucial for optimizing their therapeutic application.
Figure 1: Simplified signaling pathway for the anticancer activity of naphthoquinones. This diagram illustrates how naphthoquinone derivatives can induce cellular stress and damage, leading to programmed cell death and the inhibition of tumor growth.
Experimental Protocols: A Guide to Reproducible Research
The following provides an overview of the methodologies employed in the cited studies to evaluate the efficacy of naphthoquinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the naphthoquinone derivatives and a standard drug (e.g., doxorubicin) for 24 or 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Figure 2: A typical workflow for an in vitro cytotoxicity (MTT) assay. This flowchart outlines the key steps involved in assessing the cytotoxic effects of a compound on cancer cell lines.
In Vivo Zebrafish Xenograft Model
-
Cell Labeling: Human cancer cells (e.g., MCF-7) are labeled with a fluorescent dye.
-
Microinjection: The labeled cancer cells are microinjected into the yolk sac of zebrafish larvae at 2 days post-fertilization.
-
Compound Exposure: The xenografted larvae are then exposed to the naphthoquinone derivative or a control substance.
-
Tumor Imaging: Tumor size and metastasis are monitored and imaged at specific time points using fluorescence microscopy.
-
Data Analysis: The tumor volume is quantified and compared between the treated and control groups to assess the compound's anti-tumor activity.
Figure 3: Workflow for an in vivo zebrafish xenograft model. This diagram details the process of evaluating the anti-tumor efficacy of a compound in a living organism.
References
- 1. In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. In vitro and in vivo evaluation of the toxicity of 1,4-naphthoquinone and 1,2-naphthoquinone derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Benzo[h]chromene Derivatives
Disclaimer: Published research specifically detailing the biological activity of β-Dihydrolapachenole (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene) is limited. This guide therefore focuses on a closely related and well-characterized derivative, N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) , to provide a representative comparison of the biological activities of this class of compounds, particularly concerning their anti-inflammatory and antioxidant properties.[1][2][3] A comparative overview of the anticancer activities of other benzo[h]chromene derivatives is also presented to highlight the therapeutic potential of this chemical scaffold.
Anti-inflammatory and Antioxidant Activity of BL-M
The benzo[h]chromene derivative, BL-M, has demonstrated significant antioxidant and anti-inflammatory effects in preclinical studies.[1][3] Its activity has been primarily evaluated in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the antioxidant and anti-inflammatory effects of BL-M.
Table 1: Antioxidant Activity of BL-M [1][2][3]
| Assay | Endpoint | Effective Concentration(s) | Key Findings |
| DPPH Radical Scavenging | Inhibition of DPPH radicals | Concentration-dependent | BL-M demonstrates significant free radical scavenging capabilities. |
| Lipid Peroxidation | Inhibition in rat brain homogenate | Concentration-dependent | BL-M effectively prevents lipid peroxidation, indicating a protective effect against oxidative damage to cell membranes. |
| Intracellular ROS Generation | Suppression in LPS-induced BV2 cells | Significant at 10 and 30 µM | BL-M reduces the levels of reactive oxygen species within microglial cells upon inflammatory stimulus. |
Table 2: Anti-inflammatory Activity of BL-M in LPS-Stimulated BV2 Microglial Cells [1][3]
| Pro-inflammatory Mediator | Endpoint | Effective Concentration(s) | % Inhibition (at 30 µM) |
| Nitric Oxide (NO) | Reduction of NO production | Significant at 10 and 30 µM | Data not specified |
| Tumor Necrosis Factor-α (TNF-α) | Reduction of TNF-α levels | Significant at 10 and 30 µM | Data not specified |
| Interleukin-6 (IL-6) | Reduction of IL-6 levels | Significant at 10 and 30 µM | Data not specified |
Mechanism of Action: NF-κB Signaling Pathway
BL-M exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] In response to LPS, NF-κB, a key regulator of inflammation, is activated. This involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. BL-M has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators.[1][3]
Caption: NF-κB signaling pathway inhibited by BL-M.
Anticancer Activity of Benzo[h]chromene Derivatives
Comparative Data of Selected Benzo[h]chromene Derivatives
The following table presents a selection of benzo[h]chromene derivatives and their reported cytotoxic activities.
Table 3: Cytotoxic Activity (IC₅₀ in µg/mL) of Selected Benzo[h]chromene Derivatives Against Human Cancer Cell Lines [4]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.6 ± 0.03 | 0.7 ± 0.02 |
| Derivative 7 | 1.1 ± 0.12 | 1.3 ± 0.15 | 0.7 ± 0.11 |
| Derivative 8a | 2.1 ± 0.18 | 1.9 ± 0.11 | 0.8 ± 0.06 |
| Derivative 17 | 1.5 ± 0.09 | 1.2 ± 0.07 | 0.8 ± 0.09 |
| Derivative 18 | 1.3 ± 0.14 | 1.6 ± 0.13 | 0.8 ± 0.08 |
Note: The specific structures of derivatives 7, 8a, 17, and 18 can be found in the cited literature.[4] These findings indicate that benzo[h]chromene derivatives possess significant anticancer potential, with some compounds exhibiting potency comparable to the standard chemotherapeutic drug, doxorubicin.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for evaluating anti-inflammatory activity.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.[5][6]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., BL-M) in a suitable solvent (e.g., DMSO) to make a stock solution, then prepare a series of dilutions.
-
Reaction: In a 96-well plate, add a small volume of each sample dilution. Then, add the DPPH working solution to each well. Include a control (solvent with DPPH) and a blank (solvent without DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Lipid Peroxidation Assay in Rat Brain Homogenate
This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage.[7][8]
-
Homogenate Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., Tris-HCl).
-
Induction of Peroxidation: Incubate the homogenate with an inducing agent (e.g., Fe²⁺ and ascorbic acid) in the presence and absence of the test compound at 37°C.
-
TBA Reaction: Stop the reaction by adding a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid). Heat the mixture (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.[9][10]
-
Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and treat as described in the workflow (Section 3.1).
-
Sample Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture medium.[11][12]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards and culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will develop.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins (e.g., p-IκBα, NF-κB) in cell lysates.[13][14]
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize to a loading control like β-actin.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on lipid peroxidation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 2.5. Western Blot Analysis [bio-protocol.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dihydrolapachenole: A Guide for Laboratory Professionals
Hazard Identification and Safety Precautions
Before handling dihydrolapachenole, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.
General Hazards of Laboratory Chemicals:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to minimize risk and ensure compliance with general laboratory waste regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for this compound waste. The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and its approximate concentration and quantity.
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or when the experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Quantitative Data Summary
While specific quantitative data for this compound's hazards are not available, the following table summarizes general hazard classifications found in safety data sheets for other laboratory chemicals, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The guiding principle is to treat it as a hazardous chemical waste and follow the established procedures of your institution's EHS department. The key "experiment" in this context is the safe and compliant segregation, labeling, and transfer of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and regulatory requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrolapachenole
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for Dihydrolapachenole, a naturally occurring quinone, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. |
Storage and Handling: Proper storage and handling are critical to maintain the stability and purity of this compound and to prevent accidental exposure.
| Condition | Specification |
| Short-Term Storage | 0°C |
| Long-Term Storage | -20°C (Store in a sealed container, away from moisture and light) |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
Operational Plan: Experimental Protocol for In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container labeled as hazardous waste. Do not pour this compound solutions down the drain.
-
Contaminated Labware: Disposable items (gloves, etc.) that have come into contact with this compound should be disposed of as hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste.
Waste Container Labeling:
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
By adhering to these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
